Isobutyryl-L-carnitine chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R)-3-carboxy-2-(2-methylpropanoyloxy)propyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4.ClH/c1-8(2)11(15)16-9(6-10(13)14)7-12(3,4)5;/h8-9H,6-7H2,1-5H3;1H/t9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUACOYFRJEMMP-SBSPUUFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20857876 | |
| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6920-31-6 | |
| Record name | (2R)-3-Carboxy-N,N,N-trimethyl-2-[(2-methylpropanoyl)oxy]propan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20857876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Pathway of Isobutyryl-L-carnitine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed overview of the formation, transport, and degradation of isobutyryl-L-carnitine, an important intermediate in branched-chain amino acid metabolism. It includes quantitative data on its physiological concentrations, detailed experimental methodologies for its study, and visualizations of the key pathways.
Introduction
Isobutyryl-L-carnitine is a short-chain acylcarnitine that plays a crucial role in intermediary metabolism. It is an ester of L-carnitine and isobutyric acid. Its primary significance lies in its role as an intermediate in the catabolism of the essential branched-chain amino acid, L-valine. The formation of isobutyryl-L-carnitine allows for the buffering of its precursor, isobutyryl-CoA, within the mitochondrial matrix and facilitates the transport of acyl groups.
Recent research has highlighted the importance of isobutyryl-L-carnitine as a clinical biomarker. Elevated levels are indicative of certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency. Furthermore, plasma concentrations of isobutyryl-L-carnitine have been identified as a sensitive endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1), a key transporter involved in drug disposition.
The Metabolic Pathway of Isobutyryl-L-carnitine
The metabolism of isobutyryl-L-carnitine is intrinsically linked to the catabolic pathway of L-valine. This process occurs primarily within the mitochondria of various tissues, with the liver and muscle being major sites.
Biosynthesis from L-Valine
The generation of isobutyryl-L-carnitine begins with the breakdown of L-valine through a series of enzymatic reactions:
-
Transamination of L-Valine: The first step is the reversible transfer of an amino group from L-valine to α-ketoglutarate. This reaction is catalyzed by the branched-chain aminotransferase (BCAT) enzyme, yielding glutamate (B1630785) and α-ketoisovalerate.
-
Oxidative Decarboxylation: α-ketoisovalerate is then irreversibly converted to isobutyryl-CoA through oxidative decarboxylation. This reaction is carried out by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a multi-enzyme complex located in the inner mitochondrial membrane.
-
Dehydrogenation of Isobutyryl-CoA: Isobutyryl-CoA is subsequently oxidized to methacrylyl-CoA by the enzyme isobutyryl-CoA dehydrogenase (IBD) , which is encoded by the ACAD8 gene. A deficiency in this enzyme leads to the accumulation of isobutyryl-CoA.
-
Formation of Isobutyryl-L-carnitine: When isobutyryl-CoA levels rise, the mitochondrial enzyme carnitine O-acetyltransferase (CrAT) catalyzes the reversible transfer of the isobutyryl group from coenzyme A to L-carnitine, forming isobutyryl-L-carnitine and regenerating free coenzyme A (CoA). This reaction is crucial for buffering the acyl-CoA/CoA ratio within the mitochondria.[1]
References
The Role of Isobutyryl-L-carnitine Chloride in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyryl-L-carnitine chloride, a short-chain acylcarnitine, is a critical intermediate in the metabolism of the branched-chain amino acid valine. While not a direct participant in the beta-oxidation of fatty acids, its accumulation has significant implications for fatty acid metabolism, primarily through its interaction with mitochondrial transport systems and its role as a biomarker for specific inborn errors of metabolism. This technical guide provides an in-depth analysis of the biochemical role of isobutyryl-L-carnitine, its impact on fatty acid metabolism, associated pathologies, and the experimental methodologies used in its study.
Introduction: The Intersection of Amino Acid and Fatty Acid Metabolism
Cellular energy homeostasis relies on the intricate interplay between various metabolic pathways. While fatty acid beta-oxidation and glucose metabolism are central to ATP production, the catabolism of amino acids also provides crucial intermediates. Isobutyryl-L-carnitine is a product of the mitochondrial degradation of valine.[1][2] Under normal physiological conditions, it is a transient metabolite. However, in certain genetic disorders, its concentration can rise, leading to discernible metabolic sequelae. This guide focuses on the multifaceted role of this compound, particularly its influence on fatty acid metabolism.
Biochemical Genesis and Metabolic Fate of Isobutyryl-L-carnitine
Isobutyryl-L-carnitine is formed in the mitochondrial matrix. The breakdown of valine produces isobutyryl-CoA.[3][4] In situations where the activity of isobutyryl-CoA dehydrogenase is impaired, isobutyryl-CoA accumulates. To regenerate the pool of free coenzyme A (CoA), the isobutyryl moiety is transferred to L-carnitine by the enzyme carnitine acetyltransferase (CRAT), forming isobutyryl-L-carnitine.[3] This reaction is a key detoxification step, preventing the sequestration of vital CoA.
dot
Figure 1: Metabolic Pathway of Isobutyryl-L-carnitine Formation
Role in Fatty Acid Metabolism: An Indirect but Significant Influence
The primary role of isobutyryl-L-carnitine in fatty acid metabolism is indirect and largely inhibitory, stemming from its competition with other acylcarnitines for transport across the inner mitochondrial membrane.
Competitive Inhibition of the Carnitine-Acylcarnitine Translocase (CACT)
The transport of long-chain fatty acids into the mitochondrial matrix for beta-oxidation is dependent on the carnitine shuttle. A key component of this shuttle is the carnitine-acylcarnitine translocase (CACT), which facilitates the exchange of acylcarnitines from the intermembrane space for free carnitine from the matrix. Studies have shown that isobutyryl-L-carnitine can act as a competitive inhibitor of this translocase.[5]
An accumulation of isobutyryl-L-carnitine in the mitochondrial intermembrane space can therefore hinder the transport of long-chain acylcarnitines into the matrix, effectively reducing the rate of fatty acid beta-oxidation. This can lead to an energy deficit, particularly in tissues with high energy demands that rely on fatty acid oxidation, such as the heart and skeletal muscle.
Isobutyryl-L-carnitine as a Biomarker
Elevated levels of isobutyryl-L-carnitine are a key diagnostic marker for certain metabolic disorders.
Isobutyryl-CoA Dehydrogenase Deficiency (IBDD)
IBDD is a rare, autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene, which encodes the isobutyryl-CoA dehydrogenase enzyme.[2][6] The deficiency of this enzyme leads to the accumulation of isobutyryl-CoA and consequently, elevated levels of isobutyryl-L-carnitine (often measured as C4 acylcarnitine in newborn screening).[7][8][9] While many individuals with IBDD are asymptomatic, some can present with symptoms such as cardiomyopathy, hypotonia, and developmental delay.[6][8]
Organic Cation Transporter 1 (OCT1) Activity
Recent research has identified isobutyryl-L-carnitine as a potential endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[10][11] Individuals with high-activity OCT1 genotypes have been found to have significantly higher plasma concentrations of isobutyryl-L-carnitine compared to those with deficient OCT1 genotypes.[1][10] It is proposed that OCT1 mediates the efflux of isobutyryl-L-carnitine from hepatocytes, and therefore, its plasma levels can reflect transporter function.[12]
Quantitative Data
The following table summarizes the reported concentrations of isobutyryl-L-carnitine (or C4 acylcarnitine) in various physiological and pathological states.
| Condition | Analyte | Matrix | Concentration/Value | Reference(s) |
| Healthy Individuals | Plasma Free Carnitine | Plasma | ≤20 µmol/L (abnormal if lower) | [13] |
| Acylcarnitine/Free Carnitine Ratio | Plasma | ≥0.4 (abnormal) | [13][14] | |
| Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | C4 Acylcarnitine | Newborn Dried Blood Spot | Elevated | [7][9] |
| C4 Acylcarnitine | Urine | <3.00 millimoles/mole creatinine (B1669602) (normal) | [15] | |
| C4 Acylcarnitine (in IBDD) | Urine | Elevated | [15] | |
| Organic Cation Transporter 1 (OCT1) Genotype | Isobutyryl-L-carnitine | Plasma | ~3-fold higher in individuals with active OCT1 genotypes vs. deficient genotypes | [1][10][11] |
| Isobutyryl-L-carnitine | Urine | ~2-fold higher in individuals with active OCT1 genotypes vs. deficient genotypes | [10] | |
| Mitochondrial Transport Kinetics | Ki for Isobutyryl-L-carnitine (competitive inhibition of carnitine uptake) | Rat Heart Mitochondria | 2.6 mM | [5] |
Experimental Protocols
Acylcarnitine Profiling in Cultured Fibroblasts (Palmitate Loading Assay)
This in vitro assay is used to assess fatty acid oxidation defects by measuring the accumulation of specific acylcarnitines in cultured fibroblasts after incubation with a long-chain fatty acid.[16][17][18][19][20]
Methodology:
-
Cell Culture: Human skin fibroblasts are cultured to near confluency (approximately 80%) in a T-25 flask using standard cell culture medium (e.g., DMEM or Ham's F10) supplemented with 10% fetal bovine serum and antibiotics.
-
Incubation: The confluent monolayer is washed and incubated in a serum-free medium containing L-carnitine and a long-chain fatty acid substrate, typically [U-13C]palmitic acid or unlabeled palmitic acid, for 72-96 hours.[17][20]
-
Sample Collection: After incubation, the culture medium is collected.
-
Acylcarnitine Extraction: The acylcarnitines are extracted from the culture medium.
-
Analysis by Tandem Mass Spectrometry (LC-MS/MS): The extracted acylcarnitines are quantified using electrospray ionization tandem mass spectrometry (ESI-MS/MS).[18][20]
dot
Figure 2: Experimental Workflow for Fibroblast Acylcarnitine Profiling
Quantitative Analysis of Isobutyryl-L-carnitine by LC-MS/MS
This method allows for the specific quantification of isobutyryl-L-carnitine and its isomers in biological matrices like plasma and urine.[21][22][23][24]
Sample Preparation:
-
Protein precipitation of the plasma or urine sample is performed, typically with a solvent like acetonitrile (B52724).
-
The supernatant is collected and may be concentrated.
LC-MS/MS Parameters (Example):
-
Column: A reverse-phase C18 column is commonly used for separation.[21][23]
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile with formic acid and ammonium acetate) is employed to separate the isomeric acylcarnitines.[21][22]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for isobutyryl-L-carnitine and its deuterated internal standard are monitored.
Potential Downstream Signaling Effects: The PPAR Connection
While direct evidence for isobutyryl-L-carnitine as a signaling molecule is limited, the accumulation of acylcarnitines, in general, has been linked to the activation of proinflammatory signaling pathways and may influence the activity of peroxisome proliferator-activated receptors (PPARs).[25][26] PPARs are key transcriptional regulators of fatty acid metabolism.[27] It is hypothesized that a significant buildup of acylcarnitines, including isobutyryl-L-carnitine, could act as signaling molecules that modulate PPAR activity, leading to adaptive or maladaptive changes in gene expression related to fatty acid oxidation. Further research is required to elucidate the specific effects of isobutyryl-L-carnitine on these pathways.
dot
Figure 3: Proposed Signaling Pathway of Acylcarnitine Accumulation
Conclusion and Future Directions
This compound, while originating from amino acid catabolism, exerts a notable influence on fatty acid metabolism, primarily through competitive inhibition of mitochondrial transport. Its role as a crucial biomarker for IBDD and OCT1 activity underscores its clinical significance. Future research should focus on elucidating the direct signaling roles of isobutyryl-L-carnitine, particularly its potential interaction with nuclear receptors like PPARs, to fully understand its impact on cellular energy regulation. A deeper comprehension of these mechanisms will be invaluable for the development of novel therapeutic strategies for related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Isobutyryl-CoA dehydrogenase deficiency – newbornscreening.info [newbornscreening.info]
- 3. Frontiers | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Carnitine:acylcarnitine translocase of rat heart mitochondria. Competition for carnitine uptake by carnitine esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. metabolicsupportuk.org [metabolicsupportuk.org]
- 7. Isobutyryl-CoA dehydrogenase deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. health.state.mn.us [health.state.mn.us]
- 10. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. L-Carnitine | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 14. Evaluation of plasma carnitine status in patients diagnosed with juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. C4 Acylcarnitine, Quantitative, Random, Urine - Mayo Clinic Laboratories | Pediatric Catalog [pediatric.testcatalog.org]
- 16. Amsterdam UMC Locatie AMC - Palmitate loading test (acylcarnitine profiling) [amc.nl]
- 17. Quantitative acylcarnitine profiling in fibroblasts using [U-13C] palmitic acid: an improved tool for the diagnosis of fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A method for quantitative acylcarnitine profiling in human skin fibroblasts using unlabelled palmitic acid: diagnosis of fatty acid oxidation disorders and differentiation between biochemical phenotypes of MCAD deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 20. researchgate.net [researchgate.net]
- 21. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. [PDF] An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues[S] | Semantic Scholar [semanticscholar.org]
- 25. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Acetyl-L-carnitine activates the peroxisome proliferator-activated receptor-γ coactivators PGC-1α/PGC-1β-dependent signaling cascade of mitochondrial biogenesis and decreases the oxidized peroxiredoxins content in old rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Endogenous Functions of Short-Chain Acylcarnitines: A Technical Guide for Researchers and Drug Development Professionals
December 5, 2025
Abstract
Short-chain acylcarnitines (SCACs) are a class of endogenous molecules traditionally viewed as intermediates in the transport of fatty acids into the mitochondria for β-oxidation. However, a growing body of evidence reveals their multifaceted roles extending beyond simple metabolic shuttles. SCACs are increasingly recognized as critical signaling molecules, regulators of gene expression, and key players in cellular detoxification processes. Dysregulation of SCAC homeostasis is implicated in a range of metabolic disorders, including insulin (B600854) resistance, cardiovascular disease, and inborn errors of metabolism, making them attractive targets for therapeutic intervention and valuable biomarkers for disease diagnosis and progression. This technical guide provides an in-depth overview of the core endogenous functions of SCACs, detailed experimental protocols for their study, and a summary of quantitative data to serve as a resource for researchers, scientists, and drug development professionals.
Core Endogenous Functions of Short-Chain Acylcarnitines
Short-chain acylcarnitines are esters of L-carnitine and short-chain fatty acids, typically containing 2 to 5 carbon atoms in the acyl chain.[1][2] Their primary and most well-understood function is to facilitate the transport of these acyl groups across the inner mitochondrial membrane, a critical step in their metabolism.[1][3] However, their biological significance extends far beyond this canonical role.
Mitochondrial Fuel Metabolism and Energy Homeostasis
The fundamental role of the carnitine shuttle is the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4][5] While short-chain fatty acids can cross the mitochondrial membrane independently of this shuttle, the formation of SCACs is crucial for several metabolic processes:
-
Buffering of the Acyl-CoA Pool: Carnitine acyltransferases (CATs) catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine.[6] This process is vital for maintaining the mitochondrial acyl-CoA/CoASH ratio.[7][8] By converting short-chain acyl-CoAs to their corresponding acylcarnitines, the pool of free CoASH is replenished, which is essential for the continued operation of the tricarboxylic acid (TCA) cycle and other mitochondrial enzymatic reactions.[7]
-
Export of Excess Acyl Groups: Under conditions of high energy supply or impaired mitochondrial function, the accumulation of short-chain acyl-CoAs can be toxic and inhibit key metabolic enzymes. The formation of SCACs allows for the export of these excess acyl groups from the mitochondria, which can then be transported out of the cell and excreted in the urine.[7] This detoxification pathway is particularly important in inherited metabolic disorders affecting fatty acid and amino acid catabolism.[4][9]
-
Metabolic Flexibility: SCACs, particularly acetylcarnitine, play a role in metabolic flexibility by influencing the switch between glucose and fatty acid oxidation.[6] Acetylcarnitine can be transported out of the mitochondria and serve as a source of acetyl-CoA in the cytosol for the synthesis of fatty acids and cholesterol.[10]
Signaling and Gene Regulation
Emerging evidence suggests that SCACs are not merely metabolic intermediates but also act as signaling molecules that can influence cellular processes and gene expression.
-
Pro-inflammatory Signaling: Certain acylcarnitines have been shown to activate pro-inflammatory signaling pathways.[11] For example, myristoyl-l-carnitine (C14) can stimulate the expression and secretion of pro-inflammatory cytokines in macrophages in a dose-dependent manner.[11] This effect appears to be mediated, at least in part, through the phosphorylation of JNK and ERK, common downstream components of pattern recognition receptor (PRR) signaling pathways.[11] Knockdown of the key PRR signaling adaptor protein MyD88 has been shown to blunt these pro-inflammatory effects.[11]
-
Epigenetic Modification: Short-chain fatty acids (SCFAs), the precursors of SCACs, are known to have epigenetic regulatory functions, primarily through the inhibition of histone deacetylases (HDACs).[12][13][14] While the direct role of SCACs as epigenetic modifiers is an area of active investigation, their ability to modulate the availability of acyl groups for histone acylation is a plausible mechanism. Acetylcarnitine, for instance, can contribute to the cellular pool of acetyl-CoA, the substrate for histone acetyltransferases (HATs), thereby influencing gene expression.[13] This links cellular metabolism directly to chromatin structure and function.
Detoxification of Xenobiotics and Endogenous Metabolites
The carnitine system plays a role in the detoxification of certain xenobiotics and the removal of potentially toxic endogenous metabolites. For example, the formation of valproylcarnitine (B1204354) facilitates the elimination of the anticonvulsant drug valproic acid.[15]
Quantitative Data on Short-Chain Acylcarnitines
The concentrations of SCACs in biological fluids and tissues can vary depending on the physiological and pathological state. The following tables summarize representative quantitative data from the literature. It is important to note that these values can be influenced by analytical methodology, cohort characteristics, and fasting status.
Table 1: Plasma Concentrations of Selected Short-Chain Acylcarnitines in Healthy Adults
| Acylcarnitine | Common Abbreviation | Plasma Concentration (μM) | Reference |
| Acetylcarnitine | C2 | 1.5 - 15.0 | [16] |
| Propionylcarnitine | C3 | 0.1 - 1.0 | [17] |
| Butyrylcarnitine | C4 | 0.05 - 0.5 | [17] |
| Isovalerylcarnitine | C5 | 0.05 - 0.4 | [17] |
Table 2: Alterations in Plasma Short-Chain Acylcarnitine Levels in Disease
| Disease State | Acylcarnitine | Fold Change (vs. Healthy Controls) | Reference |
| Type 2 Diabetes | C3, C5 | Increased | [18] |
| Metabolic Syndrome | C2, C3, C4DC | Increased | [17] |
| Acute Coronary Syndromes | Acetylcarnitine | Increased (associated with adverse events) | [19] |
| Major Depressive Disorder | Short-chain acylcarnitines | Decreased in certain phenotypes | [20] |
Experimental Protocols
The accurate quantification and functional analysis of SCACs are critical for understanding their roles in health and disease. The following sections provide detailed methodologies for key experiments.
Quantification of Short-Chain Acylcarnitines by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acylcarnitines.[21][22][23]
Objective: To quantify the absolute concentrations of various SCAC species in biological samples (e.g., plasma, tissue homogenates).
Materials:
-
Biological sample (e.g., 20 µL plasma)
-
Internal standards (isotopically labeled acylcarnitines, e.g., d3-acetylcarnitine)
-
Acetonitrile (ACN)
-
Isopropanol (B130326) (IPA)
-
Formic acid
-
Heptafluorobutyric acid (HFBA) (for ion-pairing)
-
n-butanol
-
Acetyl chloride
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18)
Procedure:
-
Sample Preparation (Protein Precipitation and Derivatization):
-
To 20 µL of plasma, add 500 µL of pre-cooled isopropanol containing 0.5% (V/V) acetic acid and the internal standard mixture.[2]
-
Vortex briefly and sonicate in an ice-bath for 5 minutes.[2]
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
For butylation (optional, but can improve ionization efficiency), add 100 µL of n-butanol containing 5% (v/v) acetyl chloride to the dried residue.[21]
-
Incubate at 60°C for 20 minutes.[21]
-
Evaporate to dryness and reconstitute the sample in 100 µL of the initial mobile phase (e.g., methanol/water).[21]
-
-
LC Separation:
-
Inject the reconstituted sample onto the LC system.
-
Use a reversed-phase C18 column for chromatographic separation.[21]
-
Employ a gradient elution program. For example:
-
Mobile Phase A: 0.1% formic acid and 2.5 mM ammonium acetate in water.[21]
-
Mobile Phase B: 0.1% formic acid and 2.5 mM ammonium acetate in acetonitrile.[21]
-
A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic long-chain acylcarnitines.
-
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for all acylcarnitines is the molecular ion [M+H]+. A common product ion for fragmentation is m/z 85, corresponding to the carnitine backbone.[21]
-
Develop an MRM method with specific precursor-to-product ion transitions for each target SCAC and its corresponding internal standard.
-
-
Data Analysis:
-
Construct calibration curves for each analyte using standards of known concentrations.
-
Calculate the concentration of each SCAC in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Analysis of Pro-inflammatory Signaling
Objective: To investigate the effect of a specific SCAC on the activation of pro-inflammatory signaling pathways in a cell-based assay.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Specific short-chain acylcarnitine of interest (e.g., propionyl-L-carnitine)
-
Lipopolysaccharide (LPS) (positive control)
-
Reagents for Western blotting (primary antibodies against phosphorylated and total JNK and ERK, secondary antibodies)
-
Reagents for quantitative PCR (qPCR) (primers for pro-inflammatory cytokines like TNF-α, IL-6)
-
ELISA kits for cytokine quantification
Procedure:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells to ~80% confluency.
-
Seed the cells in appropriate plates (e.g., 6-well plates for protein and RNA extraction, 96-well plates for ELISA).
-
Starve the cells in serum-free medium for 4-6 hours prior to treatment.
-
Treat the cells with varying concentrations of the SCAC of interest for a specified time course (e.g., 0, 1, 6, 24 hours). Include a vehicle control and a positive control (LPS).
-
-
Western Blotting for Signaling Pathway Activation:
-
After treatment, lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated JNK (p-JNK) and phosphorylated ERK (p-ERK).
-
After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total JNK and ERK to confirm equal loading.
-
-
qPCR for Cytokine Gene Expression:
-
After treatment, extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for pro-inflammatory cytokine genes (e.g., TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
-
ELISA for Cytokine Secretion:
-
Collect the cell culture supernatant after treatment.
-
Quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the study of short-chain acylcarnitines.
Caption: Mitochondrial import and metabolism of short-chain fatty acids.
References
- 1. Acylcarnitine: Structure, Metabolism, Functions, and Advanced Analysis Techniques - MetwareBio [metwarebio.com]
- 2. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CARNITINE HOMEOSTASIS, MITOCHONDRIAL FUNCTION, AND CARDIOVASCULAR DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acylcarnitines—old actors auditioning for new roles in metabolic physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Effects of L-Carnitine, Acetyl-L-Carnitine, and Propionyl-L-Carnitine on Body Mass in Type 2 Diabetes Mellitus Patients [frontiersin.org]
- 6. Acylcarnitines: Reflecting or Inflicting Insulin Resistance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Possible functions of short-chain and medium-chain carnitine acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carnitine and acylcarnitines: pharmacokinetic, pharmacological and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Pathways of Acylcarnitine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylcarnitines activate proinflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potential of short-chain fatty acid epigenetic regulation in chronic low-grade inflammation and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Epigenetic connection between gut microbiota-derived short-chain fatty acids and chromatin histone modification in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The potential of short-chain fatty acid epigenetic regulation in chronic low-grade inflammation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Propionyl-l-carnitine: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 16. cris.vtt.fi [cris.vtt.fi]
- 17. Frontiers | The association between acylcarnitine and amino acids profile and metabolic syndrome and its components in Iranian adults: Data from STEPs 2016 [frontiersin.org]
- 18. mdpi.com [mdpi.com]
- 19. Short and medium chain acylcarnitines as markers of outcome in diabetic and non-diabetic subjects with acute coronary syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Acylcarnitine metabolomic profiles inform clinically-defined major depressive phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Isobutyryl-L-carnitine and Mitochondrial Beta-Oxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyryl-L-carnitine is a short-chain acylcarnitine that plays a crucial role in intermediary metabolism. It is primarily derived from the catabolism of the branched-chain amino acid valine and is intricately linked to mitochondrial function, particularly beta-oxidation. The concentration of isobutyryl-L-carnitine and other acylcarnitines in biological fluids can serve as an important biomarker for certain inborn errors of metabolism and provide insights into the overall metabolic health of an individual. This technical guide provides a comprehensive overview of the core aspects of isobutyryl-L-carnitine metabolism, its relationship with mitochondrial beta-oxidation, and detailed methodologies for its analysis and the assessment of related mitochondrial functions.
The Role of Isobutyryl-L-carnitine in Metabolism
Isobutyryl-L-carnitine is formed in the mitochondrial matrix when isobutyryl-CoA, an intermediate in the valine degradation pathway, is esterified to L-carnitine. This reaction is catalyzed by carnitine acyltransferases. The formation of isobutyryl-L-carnitine serves two main purposes: it facilitates the transport of isobutyryl groups out of the mitochondria for excretion, and it helps to buffer the mitochondrial acyl-CoA to free Coenzyme A (CoA) ratio, which is critical for maintaining normal mitochondrial function.
Elevated levels of isobutyryl-L-carnitine are a key diagnostic marker for Isobutyryl-CoA dehydrogenase deficiency (IBDD), an autosomal recessive metabolic disorder caused by mutations in the ACAD8 gene. This deficiency leads to a blockage in the valine catabolic pathway, resulting in the accumulation of isobutyryl-CoA and consequently, isobutyryl-L-carnitine[1][2][3].
Data Presentation: Quantitative Levels of Isobutyryl-L-carnitine
The following tables summarize the quantitative data on isobutyryl-L-carnitine (often measured as C4-acylcarnitine, which includes isomers) in various physiological and pathological states.
Table 1: Plasma C4-Acylcarnitine Concentrations in Newborn Screening and IBDD
| Condition | Analyte | Concentration (μmol/L) | Reference |
| Newborn Screening Threshold | C4-Acylcarnitine | > 0.45 | [1] |
| Individuals with Elevated C4-Acylcarnitine (NBS) | C4-Acylcarnitine (mean) | 1.30 | [1] |
| Individuals with Elevated C4-Acylcarnitine (NBS) | C4-Acylcarnitine (range) | 0.67 - 2.32 | [1] |
| Healthy Adults | L-carnitine (mean) | 38 - 44 | [4] |
| Healthy Adults | Acetyl-L-carnitine (mean) | 6 - 7 | [4] |
| Healthy Adults | Total Carnitine (mean) | 49 - 50 | [4] |
Table 2: Influence of Organic Cation Transporter 1 (OCT1) Genotype on Plasma Isobutyryl-L-carnitine
| OCT1 Genotype/Activity | Relative Plasma Isobutyryl-L-carnitine Level | Reference |
| Normal Activity vs. Low Activity | ~3-fold higher | [5] |
Signaling and Metabolic Pathways
Valine Catabolism Pathway
The following diagram illustrates the metabolic pathway for the degradation of the branched-chain amino acid valine, highlighting the step at which isobutyryl-CoA is generated and its subsequent conversion to isobutyryl-L-carnitine.
Caption: Valine catabolism pathway leading to isobutyryl-L-carnitine formation.
Mitochondrial Beta-Oxidation Pathway
The diagram below outlines the core cycle of mitochondrial fatty acid beta-oxidation, a key process for cellular energy production that is metabolically linked to the carnitine shuttle system.
Caption: Overview of the mitochondrial fatty acid beta-oxidation cycle.
Experimental Protocols
Acylcarnitine Profiling by LC-MS/MS
This protocol provides a general framework for the quantification of isobutyryl-L-carnitine and other acylcarnitines in plasma or serum.
a. Sample Preparation
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Protein Precipitation: To 50 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile) containing a known concentration of an appropriate internal standard (e.g., deuterated acylcarnitines).
-
Vortex and Centrifuge: Vortex the mixture for 10 seconds and then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for analysis.
b. Derivatization (Optional but Recommended for Improved Sensitivity)
-
Derivatizing Agent: A common method involves derivatization to butyl esters using butanolic HCl or with 3-nitrophenylhydrazine (B1228671) (3NPH)[6].
-
Reaction: The specific protocol for derivatization will depend on the chosen reagent and should be optimized. For 3NPH derivatization, samples are typically incubated with 3NPH, EDC (a coupling agent), and pyridine[6].
-
Dry and Reconstitute: After the reaction, samples are dried down (e.g., under a stream of nitrogen) and reconstituted in a suitable solvent for LC-MS/MS analysis.
c. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phases: Mobile phase A is typically an aqueous solution with a small amount of acid (e.g., 0.1% formic acid), and mobile phase B is an organic solvent like acetonitrile (B52724) with the same additive.
-
Gradient: A gradient elution is employed to separate the acylcarnitines based on their chain length and polarity[7].
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is standard for acylcarnitine analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for each acylcarnitine and a characteristic product ion generated upon fragmentation.
-
d. Experimental Workflow Diagram
Caption: Workflow for acylcarnitine profiling by LC-MS/MS.
Measurement of Mitochondrial Beta-Oxidation Rate
This section describes two common methods for assessing the rate of mitochondrial fatty acid beta-oxidation.
a. High-Resolution Respirometry
This method measures the oxygen consumption rate of isolated mitochondria, permeabilized cells, or tissues in the presence of specific fatty acid substrates.
-
Sample Preparation:
-
Isolate mitochondria from tissues or cells using differential centrifugation.
-
Alternatively, permeabilize cells or tissue fibers with a mild detergent like saponin (B1150181) to make the mitochondrial membrane accessible to substrates.
-
-
Respirometry Assay:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).
-
Add the prepared sample to the respirometer chamber containing a respiration medium (e.g., MiR05).
-
Sequentially add substrates and inhibitors to assess different respiratory states. A typical substrate-uncoupler-inhibitor titration (SUIT) protocol for fatty acid oxidation would involve:
-
Addition of a fatty acid substrate (e.g., palmitoylcarnitine) and malate. Malate is necessary to replenish TCA cycle intermediates and regenerate Coenzyme A[8].
-
Addition of ADP to stimulate oxidative phosphorylation (State 3 respiration).
-
Addition of an uncoupler like FCCP to measure the maximum capacity of the electron transport system.
-
Addition of inhibitors of the electron transport chain (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to confirm the specificity of oxygen consumption.
-
-
-
Data Analysis: The rate of oxygen consumption is calculated from the slope of the oxygen concentration trace over time.
b. Radiolabeled Fatty Acid Oxidation Assay
This method directly measures the breakdown of a radiolabeled fatty acid substrate.
-
Cell Preparation: Culture cells of interest (e.g., primary hepatocytes, fibroblasts) in appropriate media. A glucose deprivation step can be included to increase cellular dependence on fatty acid oxidation[9].
-
Assay Medium: Prepare an assay medium containing a radiolabeled fatty acid (e.g., [1-14C]palmitic acid or [9,10-3H]palmitic acid) complexed to fatty-acid-free BSA[10][11].
-
Incubation:
-
Wash the cells and incubate them with the radiolabeled assay medium for a defined period (e.g., 1-2 hours) at 37°C.
-
Include control wells with an inhibitor of fatty acid oxidation, such as etomoxir (B15894) (an inhibitor of CPT1), to determine the background signal[11].
-
-
Measurement of Radiolabeled Products:
-
For [1-14C]palmitic acid, the assay measures the production of 14CO2 (complete oxidation) and acid-soluble metabolites (incomplete oxidation).
-
For [9,10-3H]palmitic acid, the assay measures the release of 3H2O into the aqueous phase, which is separated from the labeled substrate using an anion exchange resin[10].
-
-
Data Analysis: The amount of radioactivity in the product fraction is quantified using a scintillation counter and normalized to the total protein content of the cells.
c. Experimental Workflow Diagram for Radiolabeled FAO
Caption: Workflow for radiolabeled fatty acid oxidation assay.
Conclusion
Isobutyryl-L-carnitine is a key metabolite at the interface of amino acid catabolism and fatty acid metabolism. Its quantification provides a valuable tool for the diagnosis of certain inborn errors of metabolism and for research into mitochondrial function. The experimental protocols detailed in this guide offer robust methods for the analysis of isobutyryl-L-carnitine and the assessment of mitochondrial beta-oxidation, providing researchers, scientists, and drug development professionals with the necessary tools to investigate the roles of these pathways in health and disease. The provided diagrams and data tables serve as a quick reference for understanding the complex relationships and quantitative aspects of isobutyryl-L-carnitine metabolism.
References
- 1. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrospective analysis of isobutyryl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monarch Initiative [monarchinitiative.org]
- 4. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. β-oxidation assay [macdougald.lab.medicine.umich.edu]
- 11. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Uptake and Transport of Isobutyryl-L-carnitine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyryl-L-carnitine, a short-chain acylcarnitine, plays a crucial role in cellular energy metabolism, specifically in the transport of fatty acids into the mitochondria for β-oxidation. As a key intermediate, its cellular uptake and transport are tightly regulated processes mediated by specific solute carriers. Understanding these mechanisms is paramount for researchers in metabolic diseases, drug development professionals targeting these transport systems, and scientists investigating cellular bioenergetics. This technical guide provides an in-depth overview of the cellular uptake and transport mechanisms of isobutyryl-L-carnitine, including quantitative transport kinetics, detailed experimental protocols, and visualizations of the associated biological pathways.
Core Transport Mechanisms
The cellular uptake of isobutyryl-L-carnitine is primarily facilitated by two key transporters: the high-affinity, low-capacity organic cation/carnitine transporter 2 (OCTN2), and the low-affinity, high-capacity amino acid transporter B(0,+).
-
Organic Cation/Carnitine Transporter 2 (OCTN2; SLC22A5): This is a high-affinity transporter for L-carnitine and its short-chain esters, including isobutyryl-L-carnitine. OCTN2-mediated transport is sodium-dependent and electrogenic.[1] It is considered a primary route for isobutyryl-L-carnitine entry into many cell types.
-
Amino Acid Transporter B(0,+) (ATB(0,+); SLC6A14): This transporter exhibits broader substrate specificity, transporting all neutral and basic amino acids. It also serves as a low-affinity, high-capacity transporter for butyryl-L-carnitine, a close structural analog of isobutyryl-L-carnitine.[1] This pathway may become particularly relevant under conditions where OCTN2 is saturated or its function is compromised.[1]
The role of the Organic Cation Transporter 1 (OCT1) in isobutyryl-L-carnitine transport is more complex and appears to show species-specific differences. While murine OCT1 has been shown to be an efflux transporter for isobutyryl-L-carnitine, human OCT1 does not exhibit this activity.[2] However, human OCT1 genotype is associated with plasma concentrations of isobutyryl-L-carnitine, suggesting an indirect regulatory role.[2]
Once inside the cell, isobutyryl-L-carnitine can be transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT) in exchange for free carnitine, delivering the isobutyryl group for mitochondrial metabolism.
Quantitative Transport Data
The following table summarizes the available quantitative data for the transport of isobutyryl-L-carnitine and its close analog, butyryl-L-carnitine, by the key transporters.
| Transporter | Substrate | Experimental System | Parameter | Value | Reference |
| hOCTN2 | Isobutyryl-L-carnitine | HEK293 cells | Km | 72.7 ± 18.6 µM | [2] |
| Vmax | 2.06 ± 0.08 nmol/mg protein/min | [2] | |||
| hOCTN2 | Butyryl-L-carnitine | Xenopus laevis oocytes | K0.5 | 0.40 ± 0.02 µM | [1] |
| Butyryl-L-carnitine | HRPE cells | IC50 | 1.5 ± 0.3 µM | [1] | |
| hATB(0,+) | Butyryl-L-carnitine | Xenopus laevis oocytes | K0.5 | 1.4 ± 0.1 mM | [1] |
| Butyryl-L-carnitine | HRPE cells | IC50 | 4.6 ± 0.7 mM | [1] |
Km (Michaelis constant) represents the substrate concentration at half-maximal transport velocity. K0.5 is the substrate concentration at half-maximal induced current. Vmax (maximum velocity) is the maximum rate of transport. IC50 is the half-maximal inhibitory concentration.
Signaling Pathway Regulation of Transporters
The activity and expression of OCTN2 and ATB(0,+) are modulated by various signaling pathways, providing a mechanism for cellular adaptation to metabolic demands.
OCTN2 (SLC22A5) Regulation
The expression and function of OCTN2 are influenced by several signaling cascades:
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARγ upregulate OCTN2 gene expression, linking fatty acid metabolism to carnitine uptake.[3][4]
-
Estrogen Receptor: Estrogen signaling can enhance the transcription of the SLC22A5 gene.[5]
-
Protein Kinase C (PKC): PKC activation has been shown to regulate the trafficking of OCTN2 to the plasma membrane.[4][5]
-
Protein Phosphatase 2A (PP2A): Interaction with PP2A also plays a role in controlling OCTN2's presence and activity at the cell surface.[4][5]
-
mTOR/STAT3 Pathway: Granulocyte-macrophage colony-stimulating factor (GM-CSF) signaling can activate mTOR, leading to STAT3 phosphorylation and subsequent transcription of OCTN2.[3]
References
- 1. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]
- 3. SLC22A5 solute carrier family 22 member 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. SLC22A5 (OCTN2) Carnitine Transporter-Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLC22A5 (OCTN2) Carnitine Transporter—Indispensable for Cell Metabolism, a Jekyll and Hyde of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Isobutyryl-L-carnitine: An In-depth Technical Guide to its Role as a Biomarker for Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyryl-L-carnitine is a short-chain acylcarnitine that plays a crucial role in the intermediary metabolism of the branched-chain amino acid valine.[1][2] Acylcarnitines are formed when an acyl group is transferred from coenzyme A (CoA) to L-carnitine, a process essential for maintaining the pool of free coenzyme A and for buffering excess acyl-CoAs.[2][3] This conjugation facilitates the transport of acyl groups across mitochondrial membranes for subsequent metabolism.[1] The accumulation of specific acylcarnitines can serve as a valuable biomarker for various inborn errors of metabolism and other metabolic disturbances.[3][4] This technical guide provides a comprehensive overview of isobutyryl-L-carnitine as a biomarker, including its metabolic context, associated disorders, analytical methodologies, and clinical significance.
Metabolic Pathway of Isobutyryl-L-carnitine
Isobutyryl-L-carnitine is a downstream metabolite of the essential amino acid valine. The catabolism of valine occurs within the mitochondria and involves a series of enzymatic reactions. A defect in the enzyme isobutyryl-CoA dehydrogenase (IBDH) leads to the accumulation of isobutyryl-CoA, which is subsequently converted to isobutyryl-L-carnitine.[2]
Data Presentation: Quantitative Levels of Isobutyryl-L-carnitine
The concentration of isobutyryl-L-carnitine in biological fluids is a key indicator of underlying metabolic dysfunction. Below are tables summarizing typical concentrations in plasma and urine for healthy individuals and those with specific metabolic disorders.
Table 1: Plasma Isobutyryl-L-carnitine Concentrations
| Population | Condition | Concentration (µmol/L) | Citation(s) |
| Healthy Adults | Normal | 0.23 (0.18–0.33) | [5] |
| Healthy Volunteers | 2 active OCT1 alleles | ~0.3 - 0.7 | [6] |
| Healthy Volunteers | 1 active OCT1 allele | ~0.1 - 0.4 | [6] |
| Healthy Volunteers | 0 active OCT1 alleles | ~0.05 - 0.2 | [6] |
| Patients | Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) | Elevated (mean: 1.30, range: 0.67–2.32) | [7] |
Table 2: Urine Isobutyryl-L-carnitine Concentrations
| Population | Condition | Concentration (mmol/mol creatinine) | Citation(s) |
| Healthy Individuals (≤ 5.5 years) | Normal | ≤ 4.9 | [8] |
| Healthy Individuals (> 5.5 years) | Normal | ≤ 2.3 | [8] |
| Healthy Volunteers | Active OCT1 | Higher (not statistically significant) | [6][9] |
| Healthy Volunteers | Deficient OCT1 | Lower (not statistically significant) | [6][9] |
Isobutyryl-L-carnitine as a Biomarker for Specific Metabolic Disorders
Inborn Errors of Metabolism
Isobutyryl-CoA Dehydrogenase Deficiency (IBDD) is a rare autosomal recessive disorder of valine metabolism caused by mutations in the ACAD8 gene.[10][11] The deficiency of the IBDH enzyme leads to the accumulation of isobutyryl-CoA and consequently, elevated levels of isobutyryl-L-carnitine in blood and urine.[7][10] While some individuals with IBDD are asymptomatic, others may present with a range of symptoms including failure to thrive, anemia, and developmental delay.[12][13] Newborn screening programs often detect IBDD through the identification of elevated C4-carnitine levels, which includes both isobutyryl- and butyryl-carnitine.[14][15]
Transporter Deficiencies
Organic Cation Transporter 1 (OCT1) Deficiency: Isobutyryl-L-carnitine has emerged as an endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[2][6][16] Individuals with reduced OCT1 activity due to genetic variants have significantly lower plasma concentrations of isobutyryl-L-carnitine.[6][9] This is because OCT1 is involved in the efflux of isobutyryl-L-carnitine from hepatocytes into the circulation.[5] Therefore, monitoring plasma isobutyryl-L-carnitine levels can be a useful tool in pharmacogenomic studies and for predicting drug-drug interactions involving OCT1 substrates.[13][17]
Experimental Protocols: Quantification of Isobutyryl-L-carnitine
The gold standard for the accurate quantification of isobutyryl-L-carnitine and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13] This method offers high sensitivity and specificity, allowing for the separation of isomeric compounds.
Sample Preparation
Plasma/Serum:
-
To 100 µL of plasma or serum, add an internal standard solution containing a stable isotope-labeled analog of isobutyryl-L-carnitine (e.g., d3-isobutyryl-L-carnitine).
-
Precipitate proteins by adding 300 µL of cold methanol.[18]
-
Vortex the mixture for 10 seconds and incubate at ambient temperature for 10 minutes.[18]
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet the precipitated proteins.[18]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.[19]
Urine:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the urine sample to remove any particulate matter.
-
To 10 µL of the urine supernatant, add 100 µL of an acylcarnitine isotope working solution and 30 µL of acetonitrile (B52724).[20]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[20]
-
Transfer the supernatant to a new vial and dry under nitrogen.[20]
Derivatization (Butylation)
To improve chromatographic separation and enhance ionization efficiency, acylcarnitines are often derivatized to their butyl esters.[1][19]
-
Reconstitute the dried sample extract in 200 µL of 3 N butanolic HCl.[20]
-
Incubate the mixture at 60°C for 30 minutes.[20]
-
Evaporate the butanolic HCl to dryness under a stream of nitrogen.
-
Reconstitute the derivatized sample in the initial mobile phase for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
-
Chromatography: Separation is typically achieved using a C8 or C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small percentage of formic acid to improve peak shape.[1]
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring the specific precursor-to-product ion transitions for isobutyryl-L-carnitine and its internal standard.[21]
Clinical Significance and Future Directions
The clinical utility of isobutyryl-L-carnitine as a biomarker is expanding beyond rare inborn errors of metabolism.
Insulin (B600854) Resistance and Cardiovascular Disease
Emerging evidence suggests a potential link between altered acylcarnitine profiles, including isobutyryl-L-carnitine, and more common metabolic disorders such as insulin resistance and cardiovascular disease.[22] Incomplete oxidation of fatty acids and branched-chain amino acids in conditions of metabolic stress can lead to the accumulation of short-chain acylcarnitines, which may contribute to mitochondrial dysfunction and cellular damage.[23] One study found that isobutyryl-L-carnitine was independently associated with a higher probability of dilated cardiomyopathy compared to ischemic cardiomyopathy.[24] However, more research is needed to fully elucidate the role of isobutyryl-L-carnitine in the pathophysiology of these complex diseases and to validate its use as a predictive or diagnostic biomarker in these contexts.
Limitations and Considerations
While a powerful biomarker, the interpretation of isobutyryl-L-carnitine levels requires careful consideration of several factors:
-
Isomeric Compounds: Isobutyryl-L-carnitine is isomeric with butyryl-L-carnitine. Therefore, analytical methods that can differentiate between these isomers, such as LC-MS/MS, are essential for accurate diagnosis.[21]
-
Dietary Influences: The intake of valine and other branched-chain amino acids can influence the levels of their corresponding acylcarnitines.
-
Secondary Carnitine Deficiency: In some metabolic disorders, the accumulation of acyl-CoAs can lead to a secondary carnitine deficiency, which may affect the levels of isobutyryl-L-carnitine.
Conclusion
Isobutyryl-L-carnitine is a valuable biomarker for the diagnosis and monitoring of isobutyryl-CoA dehydrogenase deficiency and for assessing the activity of the OCT1 transporter. Its quantification by LC-MS/MS provides a sensitive and specific tool for clinical and research applications. As our understanding of metabolic pathways and their dysregulation in common diseases grows, the role of isobutyryl-L-carnitine as a biomarker is likely to expand, offering new insights into the pathophysiology of a range of metabolic disorders. Further research is warranted to fully establish its clinical utility in conditions such as insulin resistance and cardiovascular disease.
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. The Lower Concentration of Plasma Acetyl-Carnitine in Epicardial Artery Disease—A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel ACAD8 variants identified in Isobutyryl-CoA dehydrogenase deficiency: challenges in phenotypic variability and management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isobutyryl/butyryl-carnitine (C4) Quantitative, Urine | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. researchgate.net [researchgate.net]
- 10. Monarch Initiative [monarchinitiative.org]
- 11. Long-term outcome of isobutyryl-CoA dehydrogenase deficiency diagnosed following an episode of ketotic hypoglycaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening. [scholars.duke.edu]
- 15. researchgate.net [researchgate.net]
- 16. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 19. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterising the urinary acylcarnitine and amino acid profiles of HIV/TB co-infection, using LC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. BioKB - Publication [biokb.lcsb.uni.lu]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to Isobutyryl-L-carnitine Chloride: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobutyryl-L-carnitine chloride, a short-chain acylcarnitine, plays a significant role in intermediary metabolism, particularly in the catabolism of the branched-chain amino acid L-valine and the transport of fatty acids into the mitochondrial matrix for beta-oxidation. Its presence and concentration in biological fluids are important biomarkers for certain inborn errors of metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its key metabolic and signaling pathways.
Chemical and Physical Properties
This compound is the chloride salt of the isobutyryl ester of L-carnitine. It is a white crystalline solid that is soluble in water.
| Property | Value | Source(s) |
| Chemical Name | (2R)-3-carboxy-N,N,N-trimethyl-2-(2-methyl-1-oxopropoxy)-1-propanaminium, monochloride | [1] |
| Synonyms | CAR 4:0, C4:0 Carnitine, L-Carnitine isobutyryl ester, L-Isobutyrylcarnitine, ST 284 | [1] |
| CAS Number | 6920-31-6 | [1][2] |
| Molecular Formula | C₁₁H₂₂ClNO₄ | [2] |
| Molecular Weight | 267.75 g/mol | [2] |
| Melting Point | 169-171 °C | [3] |
| Solubility | Water: 250 mg/mL (933.71 mM) (requires sonication) DMSO: 30 mg/mL (112.04 mM) (requires sonication) Ethanol (B145695): 25 mg/mL PBS (pH 7.2): 10 mg/mL | [1][2][4] |
| Stability | Stable for at least 4 years when stored properly. | [5] |
| Storage Conditions | 4°C, in a sealed container, away from moisture. For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of L-carnitine hydrochloride with isobutyryl chloride. The following is a generalized protocol based on established methods for the synthesis of acylcarnitines.
Materials:
-
L-carnitine hydrochloride
-
Isobutyryl chloride
-
Anhydrous solvent (e.g., dichloromethane, chloroform)
-
Inert gas (e.g., nitrogen, argon)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., recrystallization apparatus, chromatography column)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, suspend L-carnitine hydrochloride in an anhydrous solvent.
-
Acylation: Cool the suspension in an ice bath. Slowly add isobutyryl chloride dropwise to the stirred suspension. The reaction is typically carried out in the presence of a suitable base to neutralize the HCl generated.
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, the reaction mixture is typically quenched with a suitable reagent to remove any unreacted isobutyryl chloride. The product is then extracted into an aqueous phase.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/acetone) or by column chromatography.[6]
Purification by Recrystallization
Materials:
-
Crude this compound
-
Anhydrous ethanol
-
Anhydrous acetone (B3395972)
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot anhydrous ethanol.
-
Crystallization: Slowly add anhydrous acetone to the solution while stirring. The product will precipitate out of the solution as it becomes supersaturated.
-
Isolation: Cool the mixture in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
Drying: Wash the crystals with a small amount of cold acetone and dry them under vacuum.
Analytical Methods
A validated stability-indicating RP-HPLC method can be used for the determination of Isobutyryl-L-carnitine.[7][8]
-
Column: C18 analytical column.[7]
-
Mobile Phase: A typical mobile phase consists of a phosphate (B84403) buffer (e.g., 0.05 M, pH 3) and an organic modifier like ethanol (e.g., 99:1 v/v), often containing an ion-pairing agent such as sodium 1-heptanesulfonate.[7]
-
Column Temperature: 50°C.[7]
-
Detection: UV detection at 225 nm.[7]
-
Quantitation: The method should be validated for linearity, precision, accuracy, and robustness.[7][8]
LC-MS/MS is a highly sensitive and specific method for the quantification of Isobutyryl-L-carnitine in biological samples.[9]
-
Sample Preparation: Biological samples (e.g., urine, plasma) are typically subjected to derivatization (e.g., with butanolic HCl) to improve chromatographic retention and ionization efficiency.[9]
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) is often used to resolve isomers and isobars.[9]
-
Mass Spectrometry: Quantification is achieved using multiple-reaction monitoring (MRM) mode.[9]
Biological Role and Signaling Pathways
Isobutyryl-L-carnitine is an important intermediate in the metabolism of the branched-chain amino acid L-valine.[10] It is also involved in the transport of short-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.
Valine Catabolism Pathway
The breakdown of L-valine produces isobutyryl-CoA, which is then converted to isobutyrylcarnitine (B1203888) for transport and further metabolism.
Carnitine Shuttle and Fatty Acid Beta-Oxidation
The carnitine shuttle system is essential for the transport of long-chain fatty acids into the mitochondria. While Isobutyryl-L-carnitine is a short-chain acylcarnitine, the general principle of the carnitine shuttle is relevant to its transport.
Modulation of Signaling Pathways
While direct signaling pathways initiated by Isobutyryl-L-carnitine are not extensively characterized, its parent molecule, L-carnitine, has been shown to modulate key signaling pathways involved in inflammation and metabolism, such as NF-κB and PPAR.[11][12]
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 6920-31-6 [m.chemicalbook.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. CN105481709A - Method for purifying and desalting crude product of L-carnitine - Google Patents [patents.google.com]
- 7. Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. L-carnitine ameliorates the liver inflammatory response by regulating carnitine palmitoyltransferase I-dependent PPARγ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. L-carnitine regulated Nrf2/Keap1 activation in vitro and in vivo and protected oxidized fish oil-induced inflammation response by inhibiting the NF-κB signaling pathway in Rhynchocypris lagowski Dybowski - PubMed [pubmed.ncbi.nlm.nih.gov]
Isobutyryl-L-carnitine chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of isobutyryl-L-carnitine chloride, a key endogenous metabolite. This document details its chemical properties, metabolic pathways, and its emerging role as a clinical biomarker. Included are detailed experimental protocols for its quantification in biological matrices and visual representations of its metabolic and analytical workflows to support further research and development.
Core Properties of this compound
This compound is the chloride salt of the isobutyryl ester of L-carnitine. As a short-chain acylcarnitine, it is a naturally occurring molecule involved in the transport of fatty acids and is an intermediate in the metabolism of the branched-chain amino acid, valine.[1][2]
| Property | Value | References |
| CAS Number | 6920-31-6 | [1][2][3][4] |
| Molecular Formula | C₁₁H₂₂ClNO₄ | [4] |
| Molecular Weight | 267.75 g/mol | [4][5][6] |
| Synonyms | (2R)-3-carboxy-N,N,N-trimethyl-2-(2-methyl-1-oxopropoxy)-1-propanaminium, monochloride; L-Carnitine isobutyryl ester; ST 284 | [3] |
Metabolic and Biological Significance
Isobutyryl-L-carnitine plays a crucial role in cellular energy metabolism. It is formed when the acyl group from isobutyryl-CoA, a product of valine catabolism, is transferred to L-carnitine.[1] This conversion is essential for maintaining the pool of free coenzyme A within the mitochondria.[1]
Elevated levels of isobutyryl-L-carnitine in blood and urine are indicative of certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase deficiency.[2][7] In this condition, the impaired activity of the isobutyryl-CoA dehydrogenase enzyme leads to an accumulation of isobutyryl-CoA, which is then converted to isobutyryl-L-carnitine for transport out of the mitochondria.[1]
Role as a Biomarker for Organic Cation Transporter 1 (OCT1)
Recent research has identified isobutyryl-L-carnitine as a potential endogenous biomarker for the activity of the hepatic Organic Cation Transporter 1 (OCT1).[4] Plasma concentrations of isobutyryl-L-carnitine have been observed to decrease when OCT1 is inhibited, suggesting that it is a substrate for this transporter.[4] Monitoring the levels of this metabolite can therefore provide insights into potential drug-drug interactions involving the OCT1 transporter during clinical trials.[4]
Metabolic Pathway of Isobutyryl-L-carnitine
The primary metabolic pathway leading to the formation of isobutyryl-L-carnitine begins with the catabolism of the branched-chain amino acid, valine. This process occurs within the mitochondria.
Caption: Metabolic pathway of isobutyryl-L-carnitine formation and transport.
Experimental Protocols
Quantification of Isobutyryl-L-carnitine in Human Plasma by LC-MS/MS
This section outlines a typical methodology for the quantitative analysis of isobutyryl-L-carnitine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is highly sensitive and specific, making it suitable for clinical research and biomarker studies.
Objective: To accurately measure the concentration of isobutyryl-L-carnitine in human plasma samples.
Materials and Reagents:
-
Human plasma (collected in K₂EDTA tubes)
-
This compound (analytical standard)
-
Isotopically labeled internal standard (e.g., Isobutyryl-L-carnitine-d₃)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Autosampler vials
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
Procedure:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. In a microcentrifuge tube, add 50 µL of plasma. c. Add 200 µL of a protein precipitation solution (e.g., acetonitrile containing the internal standard). d. Vortex mix for 1 minute to ensure thorough mixing and protein precipitation. e. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean autosampler vial for analysis.
-
LC-MS/MS Analysis: a. Chromatographic Separation:
- Column: HILIC column
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to retain and elute the analyte.
- Flow Rate: A typical flow rate for HILIC columns.
- Injection Volume: 5-10 µL b. Mass Spectrometric Detection:
- Ionization Mode: Positive electrospray ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- Isobutyryl-L-carnitine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
- Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.
-
Data Analysis: a. Generate a calibration curve using known concentrations of the analytical standard. b. Calculate the peak area ratio of the analyte to the internal standard for all samples and standards. c. Determine the concentration of isobutyryl-L-carnitine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Caption: Experimental workflow for the quantification of isobutyryl-L-carnitine.
Conclusion
This compound is a metabolite of significant interest due to its fundamental role in cellular metabolism and its potential as a clinical biomarker. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to accurately quantify this compound and further investigate its physiological and pathological roles. A deeper understanding of isobutyryl-L-carnitine will be pivotal in the study of metabolic disorders and in the development of safer and more effective pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. Item - LCâMS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis: supplementary data - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 7. msacl.org [msacl.org]
Methodological & Application
Application Note and Protocol for the Quantification of Isobutyryl-L-carnitine using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutyryl-L-carnitine is a short-chain acylcarnitine that serves as a crucial biomarker in the diagnosis and monitoring of certain inborn errors of metabolism, specifically those related to the breakdown of the amino acid valine.[1][2] Its accurate quantification in biological matrices such as plasma and urine is essential for clinical diagnostics and metabolic research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and the ability to distinguish between isobaric compounds.[3][4]
This document provides a detailed protocol for the quantification of isobutyryl-L-carnitine in human plasma using HPLC-MS/MS. The method is designed to be robust and reproducible, ensuring high-quality data for research and clinical applications. A critical aspect of this protocol is the chromatographic separation of isobutyryl-L-carnitine from its isomer, butyryl-L-carnitine, which is essential for the differential diagnosis of conditions like isobutyryl-CoA dehydrogenase deficiency versus short-chain acyl-CoA dehydrogenase deficiency.[4]
Experimental Workflow
The overall experimental workflow for the quantification of isobutyryl-L-carnitine is depicted in the following diagram. This process begins with sample collection and preparation, followed by instrumental analysis and subsequent data processing.
Caption: Experimental workflow for Isobutyryl-L-carnitine quantification.
Signaling Pathway Context
Isobutyryl-L-carnitine is a product of the metabolic pathway of the branched-chain amino acid valine. An enzymatic deficiency in this pathway, such as isobutyryl-CoA dehydrogenase deficiency, leads to an accumulation of isobutyryl-CoA, which is subsequently converted to isobutyryl-L-carnitine. This makes the quantification of isobutyryl-L-carnitine a direct measure of this metabolic block.
References
- 1. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Application Note & Protocol: Quantification of Isobutyryl-L-carnitine in Human Plasma by LC-MS/MS
Introduction
Isobutyryl-L-carnitine (IBC) is a short-chain acylcarnitine, an ester formed from L-carnitine and isobutyric acid[1][2]. It is a key intermediate in the metabolic pathway of the branched-chain amino acid, valine[3][4][5]. Acylcarnitines are crucial for energy metabolism, as they facilitate the transport of fatty acids and other acyl groups across the inner mitochondrial membrane for subsequent β-oxidation and energy production[1][6].
The quantification of isobutyryl-L-carnitine in human plasma holds significant clinical and research value. Elevated levels of IBC are a primary biomarker for the diagnosis of certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency[1][5][7][8]. Furthermore, recent studies have identified plasma IBC concentration as a potential endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1)[3][9][10]. Since OCT1 plays a role in the transport of various drugs, monitoring IBC can provide insights into potential drug-drug interactions and transporter-mediated toxicity[5][9].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the quantification of acylcarnitines due to its high sensitivity, specificity, and throughput[11][12]. This method allows for the direct measurement of underivatized acylcarnitines with minimal sample preparation[11]. A critical aspect of the analysis is the chromatographic separation of isobutyryl-L-carnitine from its structural isomer, n-butyryl-L-carnitine, to ensure accurate diagnosis and interpretation[13].
This application note provides a detailed protocol for a robust and reliable LC-MS/MS method to quantify isobutyryl-L-carnitine in human plasma samples.
Metabolic Significance of Isobutyryl-L-carnitine
Isobutyryl-L-carnitine is formed in the mitochondria from isobutyryl-CoA, an intermediate in the catabolism of valine. The reaction is catalyzed by carnitine acyltransferases. This conversion is essential for buffering the mitochondrial pool of coenzyme A (CoA) and for exporting acyl groups from the mitochondria[3][5]. A deficiency in the enzyme isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA, which is subsequently converted to isobutyryl-L-carnitine, resulting in elevated plasma concentrations[5][7].
Experimental Protocol
This protocol describes a method for the quantification of isobutyryl-L-carnitine in human plasma using protein precipitation followed by LC-MS/MS analysis.
Materials and Reagents
-
Analytes: Isobutyryl-L-carnitine HCl (Sigma-Aldrich or equivalent)
-
Internal Standard (IS): Isobutyryl-d3-L-carnitine HCl (Cambridge Isotope Laboratories or equivalent)
-
Solvents: Acetonitrile (B52724) (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)
-
Additive: Formic Acid (Optima™ LC/MS Grade)
-
Biological Matrix: Human Plasma, K2-EDTA (BioIVT or equivalent)
-
Labware: 1.5 mL polypropylene (B1209903) microcentrifuge tubes, 96-well plates, autosampler vials with inserts.
Preparation of Standards and Controls
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions for Isobutyryl-L-carnitine and the internal standard (Isobutyryl-d3-L-carnitine) in methanol.
-
Working Solutions:
-
Calibration Standards (CS): Serially dilute the Isobutyryl-L-carnitine stock solution with 50:50 Methanol:Water to prepare intermediate solutions. Spike these into a surrogate matrix (e.g., charcoal-stripped plasma) to create calibration standards at concentrations ranging from 5 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in surrogate matrix at low, medium, and high concentrations (e.g., 15, 150, and 400 ng/mL) from a separate stock solution weighing.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation agent.
-
Sample Preparation Protocol
The sample preparation is a straightforward protein precipitation procedure, ideal for high-throughput analysis[3][11][14].
-
Aliquot: Pipette 50 µL of plasma samples, calibration standards, or QC samples into designated 1.5 mL microcentrifuge tubes or a 96-well plate.
-
Precipitate: Add 200 µL of the cold IS Working Solution (100 ng/mL Isobutyryl-d3-L-carnitine in acetonitrile) to each tube.
-
Mix: Vortex the tubes vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 150 µL of the clear supernatant to autosampler vials or a new 96-well plate for analysis.
LC-MS/MS Conditions
Chromatographic separation is essential to resolve isobutyryl-L-carnitine from its isobaric isomer, butyryl-L-carnitine[13].
| Table 1: LC-MS/MS System Parameters | |
| LC System | Shimadzu Nexera, Waters Acquity UPLC, or equivalent |
| Column | Restek Raptor ARC-18 (100 x 2.1 mm, 2.7 µm) or equivalent[13] |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| LC Gradient | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 6.0 | |
| 6.1 | |
| 9.0 | |
| MS System | SCIEX API 3000, Waters Xevo TQ-S, or equivalent triple quadrupole[11] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions
The MRM transitions for the analyte and internal standard are monitored. The product ion at m/z 85.1 is characteristic of the carnitine backbone resulting from the neutral loss of trimethylamine[13].
| Table 2: MRM Transitions for Isobutyryl-L-carnitine | |||
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) |
| Isobutyryl-L-carnitine | 232.2 | 85.1 | 150 |
| Isobutyryl-d3-L-carnitine (IS) | 235.2 | 85.1 | 150 |
Results and Method Performance
The method was validated for linearity, precision, accuracy, and recovery. Data is processed by integrating the peak areas of the analyte and internal standard and calculating the peak area ratio. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
| Table 3: Representative Method Performance Characteristics | |
| Parameter | Result |
| Linearity Range | 5.0 - 500 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL |
| Intra-day Precision (CV%) | ≤ 10%[11] |
| Inter-day Precision (CV%) | ≤ 15%[11] |
| Accuracy (% Bias) | Within ±15% of nominal value |
| Mean Recovery | 85% - 110%[11] |
Conclusion
This application note details a simple, rapid, and robust LC-MS/MS method for the quantitative analysis of isobutyryl-L-carnitine in human plasma. The protocol utilizes a straightforward protein precipitation step, making it suitable for high-throughput clinical and research laboratories. The method demonstrates excellent sensitivity, precision, and accuracy, enabling its reliable use for the diagnosis of inborn errors of metabolism and for investigating the activity of drug transporters like OCT1 in a drug development setting.
References
- 1. Human Metabolome Database: Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736) [hmdb.ca]
- 2. Milk Composition Database: Showing metabocard for Isobutyryl-L-carnitine (BMDB0000736) [mcdb.ca]
- 3. Frontiers | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. L-carnitine--metabolic functions and meaning in humans life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolated isobutyryl-CoA dehydrogenase deficiency: an unrecognized defect in human valine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 14. files.core.ac.uk [files.core.ac.uk]
Application Notes and Protocols for the Use of Deuterated Isobutyryl-L-carnitine as an Internal Standard
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of metabolomics and clinical diagnostics, the precise and accurate quantification of endogenous small molecules is paramount. Isobutyryl-L-carnitine, an acylcarnitine derived from the metabolism of the branched-chain amino acid valine, has garnered significant attention as a biomarker for various inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency, and as a potential endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1).[1][2][3] Given its clinical and biological significance, robust analytical methods for its quantification are essential.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, chromatographic separation, and mass spectrometric ionization. Deuterated isobutyryl-L-carnitine (e.g., isobutyryl-d3-L-carnitine or isobutyryl-d7-L-carnitine) serves as an ideal internal standard for the quantification of endogenous isobutyryl-L-carnitine. Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring co-elution during chromatography and similar ionization efficiency, while its mass difference allows for distinct detection by the mass spectrometer.
These application notes provide a comprehensive overview and detailed protocols for the use of deuterated isobutyryl-L-carnitine as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of isobutyryl-L-carnitine in biological matrices such as plasma, urine, and tissue.
Metabolic Pathway of Isobutyryl-L-carnitine
Isobutyryl-L-carnitine is an intermediate in the catabolism of the branched-chain amino acid, valine. Following a series of enzymatic reactions, valine is converted to isobutyryl-CoA. In instances of metabolic dysfunction or when the capacity of the downstream pathway is exceeded, isobutyryl-CoA can be conjugated with L-carnitine by the enzyme carnitine acetyltransferase to form isobutyryl-L-carnitine. This conversion is crucial for regenerating the pool of free coenzyme A (CoA) within the mitochondria.[1]
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of isobutyryl-L-carnitine from plasma or serum samples.[4]
Materials:
-
Plasma or serum samples
-
Deuterated isobutyryl-L-carnitine internal standard solution (concentration to be optimized based on endogenous levels)
-
Methanol (B129727), ice-cold
-
Centrifuge capable of reaching 10,000 x g and maintaining 4°C
-
Microcentrifuge tubes
Procedure:
-
Thaw plasma or serum samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of the plasma or serum sample.
-
Add a pre-determined amount of the deuterated isobutyryl-L-carnitine internal standard solution to each sample.
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 10 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the analyte and internal standard, and transfer it to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
The following parameters provide a general guideline for the analysis of isobutyryl-L-carnitine and its deuterated internal standard. Optimization of these parameters for specific instrumentation is recommended.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column or a HILIC column can be used. For separating isobutyryl-L-carnitine from its isomer, butyryl-L-carnitine, a C18 column is often preferred.[5]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.6 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 30 - 40°C
Tandem Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: The precursor-to-product ion transitions for isobutyryl-L-carnitine and its deuterated internal standard should be optimized. A common product ion for acylcarnitines is m/z 85.1, corresponding to the carnitine backbone fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Isobutyryl-L-carnitine | 232.1 | 85.1 |
| Isobutyryl-d3-L-carnitine | 235.1 | 85.1 |
| Isobutyryl-d7-L-carnitine | 239.1 | 85.1 |
Note: The exact m/z values may vary slightly depending on the specific deuterated standard used.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of isobutyryl-L-carnitine using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Table 2: Example Calibration Curve for Isobutyryl-L-carnitine in Plasma
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.185 |
| 500 | 5.950 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of isobutyryl-L-carnitine using a deuterated internal standard.
Conclusion
The use of deuterated isobutyryl-L-carnitine as an internal standard is indispensable for the accurate and precise quantification of its endogenous counterpart in biological samples. The protocols and data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish and validate robust LC-MS/MS-based assays. By adhering to these guidelines and optimizing the methods for their specific instrumentation and applications, reliable and high-quality quantitative data can be generated, facilitating a deeper understanding of the role of isobutyryl-L-carnitine in health and disease.
References
- 1. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 5. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Application Note: Acylcarnitine Analysis from Dried Blood Spots for Metabolic Disorder Screening
References
- 1. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 2. Improved Screening Method for Acylcarnitines and Amino Acids in Dried Blood Spots by LC-MS/MS [restek.com]
- 3. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. aku.edu [aku.edu]
- 6. agilent.com [agilent.com]
- 7. A rapid UPLC-MS/MS method for simultaneous separation of 48 acylcarnitines in dried blood spots and plasma useful as a second-tier test for expanded newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cda-amc.ca [cda-amc.ca]
Application Note: High-Throughput Analysis of Short-Chain Acylcarnitines in Human Plasma Using HILIC Chromatography-Tandem Mass Spectrometry
Abstract
This application note describes a robust and sensitive method for the separation and quantification of short-chain acylcarnitines in human plasma using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). Acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism, and their accurate measurement is vital for the diagnosis and monitoring of inborn errors of metabolism and other metabolic disorders.[1][2] The presented protocol offers a detailed workflow from sample preparation to data analysis, providing researchers, scientists, and drug development professionals with a reliable tool for high-throughput acylcarnitine profiling.
Introduction
Acylcarnitines are esters of L-carnitine and fatty acids, categorized by the length of their acyl chain as short-chain (C2-C5), medium-chain (C6-C12), and long-chain (C13-C20) species.[3] They play a pivotal role in cellular energy metabolism by facilitating the transport of long-chain fatty acids across the inner mitochondrial membrane for subsequent β-oxidation.[2][4][5] The accumulation of specific acylcarnitines in biological fluids can indicate enzymatic deficiencies in the fatty acid oxidation pathway, making their quantification a valuable diagnostic tool.[1][6]
Traditional methods for acylcarnitine analysis often involve derivatization, which can be time-consuming and introduce variability. HILIC chromatography provides an effective alternative for the separation of these polar compounds without the need for derivatization.[6] This method, combined with the specificity and sensitivity of tandem mass spectrometry, allows for the accurate and precise quantification of a wide range of acylcarnitines in complex biological matrices.[1][3]
Experimental Workflow
The overall experimental workflow for the analysis of short-chain acylcarnitines is depicted below.
Materials and Reagents
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate (B1210297), LC-MS grade
-
Ultrapure water
-
Acylcarnitine standards (C2, C3, C4, C5, etc.)
-
Isotopically labeled internal standards (e.g., d3-acetylcarnitine)
-
Human plasma (control)
Equipment
-
UHPLC or HPLC system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
HILIC column (e.g., Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm)
-
Microcentrifuge
-
Analytical balance
-
Vortex mixer
-
Pipettes
Protocols
Sample Preparation
A simple protein precipitation method is effective for the extraction of short-chain acylcarnitines from plasma.[7]
-
To 50 µL of plasma, add 300 µL of cold acetonitrile containing the internal standards.
-
Vortex the mixture for 5 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
HILIC-MS/MS Analysis
Chromatographic Conditions
-
Column: Acquity UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 5 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 90% B
-
1-5 min: 90% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 90% B
-
6.1-8 min: 90% B
-
Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
MRM Transitions
The following table lists the precursor and product ions for the targeted short-chain acylcarnitines and a representative internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Acetylcarnitine (C2) | 204.1 | 85.1 |
| Propionylcarnitine (C3) | 218.1 | 85.1 |
| Butyrylcarnitine (C4) | 232.2 | 85.1 |
| Isovalerylcarnitine (C5) | 246.2 | 85.1 |
| d3-Acetylcarnitine (IS) | 207.1 | 85.1 |
Data Presentation
The following tables summarize the quantitative performance of the HILIC-MS/MS method for the analysis of short-chain acylcarnitines, compiled from various studies.
Table 1: Limits of Quantitation (LOQ) for Short-Chain Acylcarnitines
| Acylcarnitine | LOQ (ng/mL) | Reference |
| C2 (Acetylcarnitine) | 78.1 | [1] |
| C3 (Propionylcarnitine) | 2.4 | [1] |
| C4 (Butyrylcarnitine) | 1.2 | [1] |
| C5 (Valerylcarnitine) | 1.2 | [1] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity (r²) | > 0.99 | [3] |
| Intra-day Precision (%CV) | 0.37 - 13.7 | [1] |
| Inter-day Precision (%CV) | 1.3 - 9.5 | [1] |
| Accuracy (% Recovery) | 90.4 - 114 | [1] |
Signaling Pathway
The diagram below illustrates the role of short-chain acylcarnitines in the mitochondrial fatty acid β-oxidation pathway.
References
- 1. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acylcarnitine Functions and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 3. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Isobutyryl-L-carnitine for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of isobutyryl-L-carnitine for analysis by gas chromatography-mass spectrometry (GC-MS). The inherent non-volatile nature of isobutyryl-L-carnitine necessitates derivatization to increase its volatility and thermal stability for successful GC-MS analysis. Three primary derivatization strategies are presented: lactonization, silylation, and esterification.
Introduction
Isobutyryl-L-carnitine is an acylcarnitine that plays a role in branched-chain amino acid metabolism. Its quantification in biological matrices is crucial for the diagnosis and monitoring of certain metabolic disorders. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common analytical technique for acylcarnitines, GC-MS offers high chromatographic resolution and is a valuable alternative. This document outlines detailed methodologies for the sample preparation, derivatization, and subsequent GC-MS analysis of isobutyryl-L-carnitine.
Derivatization Strategies
The choice of derivatization method can impact the sensitivity and selectivity of the analysis. Below are protocols for three common and effective derivatization techniques.
Lactonization: Conversion to Isobutyryl-β-acetoxy-γ-butyrolactone
This two-step method, adapted from a procedure for L-carnitine, is applicable to acylcarnitines.[1][2] It involves the cyclization of isobutyryl-L-carnitine to a lactone, followed by acetylation of the hydroxyl group to enhance volatility.
Experimental Protocol:
a. Materials and Reagents:
-
Isobutyryl-L-carnitine standard
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetyl chloride
-
Acetonitrile (MeCN), HPLC grade
-
Water, deionized
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
b. Derivatization Procedure:
-
Sample Preparation: For aqueous samples, concentrate to a solution where the analyte remains dissolved.[2] For solid samples, use directly.
-
Cyclization:
-
To the sample containing isobutyryl-L-carnitine, add N,N-Diisopropylethylamine (DIPEA).
-
Heat the mixture to facilitate the intramolecular cyclization to form the corresponding β-hydroxy-γ-butyrolactone. The exact temperature and time may require optimization.
-
-
Acetylation:
-
After cooling, add pyridine followed by acetyl chloride to the reaction mixture. This step acetylates the hydroxyl group of the lactone.
-
-
Work-up:
-
Extract the resulting isobutyryl-β-acetoxy-γ-butyrolactone with an organic solvent such as ethyl acetate.
-
Dry the organic extract over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
Expected Outcome: This procedure converts the non-volatile isobutyryl-L-carnitine into a more volatile lactone derivative suitable for GC-MS analysis. A similar derivatization for L-carnitine resulted in a 98% conversion to the desired lactone product.[1][3]
Silylation: Formation of Trimethylsilyl (B98337) (TMS) Derivatives
Silylation is a common derivatization technique for GC-MS that replaces active hydrogens on polar functional groups (hydroxyl and carboxyl groups in the case of isobutyryl-L-carnitine) with a nonpolar trimethylsilyl (TMS) group, thereby increasing volatility.[4][5][6] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a frequently used silylating reagent.[7]
Experimental Protocol:
a. Materials and Reagents:
-
Isobutyryl-L-carnitine standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (as a catalyst and solvent)
-
Organic solvent for dilution (e.g., hexane)
b. Derivatization Procedure:
-
Sample Preparation: The sample containing isobutyryl-L-carnitine must be completely dry, as moisture will deactivate the silylating reagent. Lyophilization or evaporation under a stream of nitrogen is recommended.
-
Silylation Reaction:
-
To the dried sample, add a solution of MSTFA in pyridine.
-
Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.
-
-
Work-up:
-
After cooling, the reaction mixture can often be directly injected into the GC-MS system. Alternatively, it can be diluted with an organic solvent like hexane.
-
Expected Outcome: The hydroxyl and carboxyl groups of isobutyryl-L-carnitine are converted to their TMS-ether and TMS-ester, respectively. This derivatized product is significantly more volatile and thermally stable.
Esterification: Conversion to Butyl Ester
Esterification of the carboxylic acid group is another effective method to increase the volatility of acylcarnitines. This is often achieved by reaction with an alcohol (e.g., butanol) in the presence of an acid catalyst.
Experimental Protocol:
a. Materials and Reagents:
-
Isobutyryl-L-carnitine standard
-
Butanolic HCl (prepared by bubbling dry HCl gas through n-butanol)
-
Organic solvent for extraction (e.g., hexane)
-
Aqueous basic solution (e.g., saturated sodium bicarbonate)
b. Derivatization Procedure:
-
Sample Preparation: The sample should be dry.
-
Esterification Reaction:
-
Add butanolic HCl to the dried sample.
-
Heat the mixture at a specified temperature (e.g., 65°C) for a defined period (e.g., 20 minutes) to form the butyl ester of isobutyryl-L-carnitine.
-
-
Work-up:
-
After cooling, evaporate the excess butanolic HCl under a stream of nitrogen.
-
Reconstitute the residue in an organic solvent and water.
-
Neutralize the solution with a basic aqueous solution.
-
Extract the butyl ester derivative with an organic solvent like hexane.
-
The organic layer is then collected for GC-MS analysis.
-
Expected Outcome: The carboxyl group of isobutyryl-L-carnitine is converted to its butyl ester, which is amenable to GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be expected from the GC-MS analysis of derivatized isobutyryl-L-carnitine. These values are illustrative and will require validation for specific applications and instrumentation.
| Derivatization Method | Expected Derivative | Typical Limit of Quantification (LOQ) | Linearity (R²) | Precision (%RSD) |
| Lactonization | Isobutyryl-β-acetoxy-γ-butyrolactone | Sub-micromolar range | >0.99 | <15% |
| Silylation (MSTFA) | Di-TMS-isobutyryl-L-carnitine | Low micromolar to nanomolar range | >0.99 | <15% |
| Esterification (Butanolic HCl) | Isobutyryl-L-carnitine butyl ester | Micromolar range | >0.99 | <15% |
GC-MS Analysis Protocol
The following provides a general GC-MS protocol that can be adapted for the analysis of the derivatized isobutyryl-L-carnitine.
a. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).
b. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless or split injection, depending on the sample concentration.
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1-2 minutes.
-
Ramp: 10-20°C/min to 280-300°C.
-
Final hold: 5-10 minutes. (This program will require optimization for the specific derivative and column used.)
-
c. MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full scan (e.g., m/z 50-550) for qualitative analysis and identification of characteristic fragment ions. Selected Ion Monitoring (SIM) for quantitative analysis, targeting specific ions of the derivatized analyte for enhanced sensitivity and selectivity.
Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Logical flow of the analytical process.
References
- 1. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization techniques for free fatty acids by GC [restek.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Isobutyryl-L-carnitine Chloride in Metabolomics Research
Introduction
Isobutyryl-L-carnitine chloride is the salt form of isobutyryl-L-carnitine, a naturally occurring short-chain acylcarnitine. In cellular metabolism, it is a key intermediate in the catabolic pathway of the branched-chain amino acid (BCAA) valine and is also involved in fatty acid oxidation.[1][2] Acylcarnitines are formed when an acyl group is transferred from coenzyme A (CoA) to L-carnitine, a process essential for maintaining the mitochondrial pool of free coenzyme A and for transporting acyl groups across the mitochondrial membrane.[3][4]
In the field of metabolomics, isobutyryl-L-carnitine serves as a critical biomarker for certain inborn errors of metabolism.[5] Elevated levels are a hallmark of isobutyryl-CoA dehydrogenase (IBDH) deficiency.[2] More recently, it has gained significant attention in drug development and clinical research as a potential endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1).[3][6] Since OCT1 is involved in the transport of various drugs, monitoring isobutyryl-L-carnitine levels can help assess the potential for drug-drug interactions.[6][7]
These application notes provide an overview of the key metabolic pathways involving isobutyryl-L-carnitine and detailed protocols for its quantification in biological samples, aimed at researchers in metabolomics, clinical diagnostics, and pharmacology.
Biochemical Pathways and Mechanisms
Valine Catabolism Pathway
Isobutyryl-L-carnitine is a product of the mitochondrial catabolism of the essential amino acid valine. Following transamination of valine, the resulting ketoacid is oxidatively decarboxylated to form isobutyryl-CoA. In situations of metabolic stress or enzymatic defects, the isobutyryl group is transferred from CoA to carnitine by the enzyme carnitine acyltransferase, forming isobutyryl-L-carnitine.[3][8] This conversion is crucial for preventing the depletion of the free mitochondrial CoA pool.[3]
Role as a Biomarker for OCT1 Activity
The organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, is highly expressed in the liver and plays a role in the disposition of endogenous compounds and xenobiotics.[3] Genome-wide association studies revealed a strong link between OCT1 genotypes and blood concentrations of isobutyryl-L-carnitine.[8] Individuals with active OCT1 genotypes have significantly higher blood concentrations of isobutyryl-L-carnitine compared to those with deficient OCT1 function.[3][8] It is proposed that OCT1 mediates the efflux of isobutyryl-L-carnitine from hepatocytes into the bloodstream. Therefore, inhibition of OCT1 by a drug candidate would lead to a measurable decrease in plasma isobutyryl-L-carnitine levels, making it a valuable endogenous biomarker for assessing clinical drug-drug interaction risks.[6][7]
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Frontiers | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]
- 4. Carnitine Metabolism and Its Role in Fatty Acid Oxidation - Creative Proteomics [creative-proteomics.com]
- 5. Human Metabolome Database: Showing metabocard for Isobutyryl-L-carnitine (HMDB0000736) [hmdb.ca]
- 6. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Transport Assays Using OCT1-Expressing Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a crucial polyspecific transporter primarily expressed on the sinusoidal membrane of hepatocytes.[1][2] It plays a significant role in the hepatic uptake and clearance of a wide array of structurally diverse organic cations, including therapeutic drugs like metformin (B114582), various xenobiotics, and endogenous compounds.[2][3][4][5] Consequently, assessing the interaction of new chemical entities (NCEs) with OCT1 is a critical step in drug development to predict potential drug-drug interactions (DDIs), understand pharmacokinetic profiles, and anticipate pharmacodynamic variability.[2][6]
These application notes provide detailed protocols for conducting in vitro transport assays using cell lines stably expressing human OCT1. The described methods allow for the determination of whether a compound is a substrate or an inhibitor of OCT1 and for the characterization of its transport kinetics.
Data Presentation: Kinetic Parameters of OCT1 Substrates and Inhibitors
The following tables summarize key kinetic data for prototypical and clinically relevant OCT1 substrates and inhibitors. This information is essential for designing experiments and interpreting results.
Table 1: Michaelis-Menten Constants (Km) of Selected OCT1 Substrates
| Substrate | Cell Line | Km (µM) | Reference |
| Metformin | CHO | 377 | [7] |
| Metformin | HEK293 | 1230 | |
| Sulpiride | hOCT1-HEK293 | 2.6 | [8] |
| ASP+ | HEK-OCT1 | 9.2 | |
| Rat Oct1 | CHO | 377 | [7] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of Selected OCT1 Inhibitors
| Inhibitor | Probe Substrate | Cell Line | IC50 (µM) | Reference |
| Atropine | Not Specified | Not Specified | 1.2 | [1] |
| Prazosin | Not Specified | Not Specified | 1.8 | [1] |
| Quinidine | Metformin | Not Specified | 7.7 | [9] |
| Quinidine | MPP+ | OCT1-expressing cells | 3.2 (Ki) | [10] |
| Trimethoprim | Metformin | Not Specified | 9.6 | [9] |
| Verapamil | Metformin | Not Specified | 12.5 | [9] |
| Verapamil | Zolmitriptan | Not Specified | 1.3 | [9] |
| Verapamil | Ipratropium | Not Specified | 8.7 | [9] |
| Fenoterol | Metformin | Not Specified | 0.75 | [9] |
| Fenoterol | Sumatriptan | Not Specified | 5.1 | [9] |
| Rosiglitazone | 3H-MPP+ | CHO-K1 | 7.4 | [11] |
| Dobutamine | ASP+ | HEK-OCT1 | 4.17 | [12] |
Experimental Protocols
Protocol 1: Substrate Assessment Assay
This protocol is designed to determine if an investigational drug is a substrate of OCT1 by comparing its uptake in OCT1-expressing cells versus control cells.
Materials:
-
HEK293 cells stably transfected with human OCT1 (HEK293-hOCT1)
-
Parental (wild-type) HEK293 cells (or mock-transfected)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Krebs-Henseleit (KH) buffer (pH 7.4) or Hank's Balanced Salt Solution (HBSS)
-
Radiolabeled investigational drug or a suitable analytical method for quantification (e.g., LC-MS/MS)
-
Known OCT1 inhibitor (e.g., quinidine) as a positive control for specific transport
-
24-well or 96-well cell culture plates
-
Cell lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation counter or LC-MS/MS system
Procedure:
-
Cell Culture and Seeding:
-
Uptake Assay:
-
Wash the cell monolayers twice with pre-warmed KH buffer.[2]
-
Initiate the uptake by adding pre-warmed KH buffer containing varying concentrations of the radiolabeled investigational drug to both HEK293-hOCT1 and parental cells.[2]
-
To confirm specific transport, include a set of wells with the investigational drug co-incubated with a known OCT1 inhibitor (e.g., quinidine).[2]
-
-
Incubation:
-
Incubate the plates at 37°C for a predetermined time (e.g., 5 minutes). This time should be within the linear range of uptake, which should be determined in preliminary experiments.[2]
-
-
Termination of Uptake:
-
Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold KH buffer.[2] This step is critical to remove extracellular substrate and halt the transport process.
-
-
Cell Lysis:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.[2]
-
-
Quantification:
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.[2] Alternatively, use an appropriate analytical method like LC-MS/MS to quantify the drug concentration.
-
Determine the protein concentration in each well to normalize the uptake data.
-
-
Data Analysis:
-
Calculate the net OCT1-mediated uptake by subtracting the uptake in parental cells from the uptake in HEK293-hOCT1 cells.[2]
-
A compound is considered a substrate if the uptake in OCT1-expressing cells is at least 2-fold higher than in control cells, and this uptake is significantly reduced by a known OCT1 inhibitor.[13]
-
Plot the uptake rate (e.g., pmol/mg protein/min) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[2]
-
Protocol 2: Inhibition Assay (IC50 Determination)
This protocol is used to determine if an investigational drug inhibits OCT1-mediated transport of a known probe substrate and to calculate its half-maximal inhibitory concentration (IC50).
Materials:
-
Same as Protocol 1, plus:
-
Radiolabeled probe substrate (e.g., [14C]-metformin or [3H]-MPP+)
-
Investigational drug (potential inhibitor)
-
Positive control inhibitor (e.g., quinidine)[2]
Procedure:
-
Cell Culture and Seeding:
-
Follow step 1 from Protocol 1.
-
-
Pre-incubation with Inhibitor:
-
Uptake Assay:
-
Incubation, Termination, Lysis, and Quantification:
-
Follow steps 3-6 from Protocol 1.
-
-
Data Analysis:
-
Calculate the net OCT1-mediated uptake of the probe substrate in the presence of each inhibitor concentration by subtracting the uptake in parental cells.
-
Plot the percentage of inhibition of the probe substrate uptake versus the concentration of the investigational drug.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.[2]
-
Visualizations
OCT1 Signaling and Transport Mechanism
OCT1 functions as a polyspecific, bidirectional transporter that facilitates the diffusion of organic cations across the plasma membrane.[1][6] This process is independent of sodium ions and is driven by the electrochemical gradient of the substrate.[1][6]
Caption: Mechanism of OCT1-mediated transport and inhibition.
Experimental Workflow for OCT1 Substrate Assay
The following diagram illustrates the key steps in determining if a compound is an OCT1 substrate using stably transfected cell lines.
Caption: Workflow for an in vitro OCT1 substrate assay.
References
- 1. OCT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. OCT1 is a high-capacity thiamine transporter that regulates hepatic steatosis and is a target of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Drug-Drug Interactions at Organic Cation Transporter 1 [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Cation Transporter (OCT/OCTN) Expression at Brain Barrier Sites: Focus on CNS Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate-specific inhibition of organic cation transporter 1 revealed using a multisubstrate drug cocktail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xenotech.com [xenotech.com]
- 11. researchgate.net [researchgate.net]
- 12. salilab.org [salilab.org]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for the Clinical Validation of Isobutyryl-L-carnitine as a Biomarker
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobutyryl-L-carnitine (IBC) is an acylcarnitine that has emerged as a promising endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1).[1][2][3][4] OCT1 plays a crucial role in the disposition of many drugs, and inhibition of this transporter can lead to significant drug-drug interactions (DDIs).[2] Monitoring plasma concentrations of IBC may therefore provide a non-invasive method to assess the potential of new drug candidates to inhibit OCT1 in early-phase clinical trials.[1][2]
These application notes provide a comprehensive framework for the clinical validation of Isobutyryl-L-carnitine as a biomarker for OCT1 activity. The described multi-phase clinical study design, along with detailed experimental protocols, is intended to guide researchers in generating robust data for regulatory submission and to support the use of IBC in drug development programs. The validation process aligns with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for biomarker qualification.[5][6][7][8][9][10]
Signaling Pathway and Metabolic Context
Isobutyryl-L-carnitine is a product of the metabolism of the branched-chain amino acid, valine.[4][11][12] Within the mitochondria, valine is metabolized to isobutyryl-CoA, which is then converted to isobutyryl-L-carnitine by carnitine acyltransferases.[12] This conversion is essential for buffering excess acyl-CoA groups and maintaining a pool of free coenzyme A.[12] IBC is then transported out of the mitochondria and can be effluxed from hepatocytes into the bloodstream, a process in which OCT1 is implicated.[3][4] Reduced OCT1 activity, due to genetic polymorphisms or drug-induced inhibition, has been shown to correlate with lower plasma concentrations of IBC.[1][2][3]
Figure 1: Metabolic pathway of Isobutyryl-L-carnitine.
Clinical Study Design
A multi-phase clinical study is proposed to validate Isobutyryl-L-carnitine as a biomarker of OCT1 inhibition. This design is consistent with the principles of biomarker qualification outlined by regulatory authorities.[13][14][15][16][17]
Figure 2: Clinical study workflow for IBC biomarker validation.
Phase I: Analytical Validation
The initial phase focuses on the development and validation of a robust and reliable analytical method for the quantification of Isobutyryl-L-carnitine in human plasma. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended due to its high sensitivity and specificity.[2][12][18]
Phase II: Clinical Validation (Observational Study)
This phase aims to establish the relationship between baseline plasma IBC concentrations and OCT1 genotypes in a cohort of healthy volunteers.
-
Study Design: A cross-sectional, observational study.
-
Participants: A cohort of 50-100 healthy male and female volunteers.
-
Procedures:
-
Collect fasting blood samples.
-
Perform OCT1 genotyping to identify individuals with different functional alleles (e.g., normal function, reduced function, poor function).
-
Quantify plasma IBC concentrations using the validated LC-MS/MS assay.
-
-
Endpoint: To demonstrate a statistically significant correlation between OCT1 genotype and baseline plasma IBC concentrations.
Phase III: Clinical Validation (Interventional Study)
This phase is designed to confirm that changes in plasma IBC concentrations are a direct result of OCT1 inhibition by a known OCT1 inhibitor.
-
Study Design: A randomized, placebo-controlled, crossover drug-drug interaction (DDI) study.
-
Participants: A subset of healthy volunteers from Phase II with known OCT1 genotypes.
-
Procedures:
-
Administer a single dose of a known potent OCT1 inhibitor (e.g., cimetidine) or placebo.
-
Collect serial blood samples at pre-defined time points before and after drug administration.
-
Quantify plasma IBC concentrations at each time point.
-
-
Endpoint: To demonstrate a significant decrease in plasma IBC concentrations following the administration of the OCT1 inhibitor compared to placebo.
Experimental Protocols
Plasma Sample Collection and Processing
-
Materials: K2-EDTA collection tubes, refrigerated centrifuge, polypropylene (B1209903) storage tubes.
-
Procedure:
-
Collect whole blood into K2-EDTA tubes.
-
Invert the tubes gently 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the samples at 1,500 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquot the plasma into labeled polypropylene tubes.
-
Store the plasma samples at -80°C until analysis.
-
Quantification of Isobutyryl-L-carnitine by LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized based on the instrumentation used.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., d3-Isobutyryl-L-carnitine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Figure 3: Sample preparation workflow for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Example):
-
Liquid Chromatography:
-
Column: HILIC column (e.g., Waters Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Optimized for the separation of IBC.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Isobutyryl-L-carnitine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z
-
-
-
Data Presentation
All quantitative data from the clinical studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Baseline Plasma Isobutyryl-L-carnitine Concentrations by OCT1 Genotype
| OCT1 Genotype | N | Mean IBC (ng/mL) | SD (ng/mL) | 95% Confidence Interval |
| Normal Function (wt/wt) | ||||
| Reduced Function (wt/var) | ||||
| Poor Function (var/var) |
Table 2: Effect of OCT1 Inhibitor on Plasma Isobutyryl-L-carnitine Concentrations
| Treatment | N | Baseline IBC (ng/mL) | Post-dose IBC (ng/mL) at Tmax | % Change from Baseline | p-value (vs. Placebo) |
| OCT1 Inhibitor | |||||
| Placebo |
Conclusion
The successful completion of this comprehensive validation program will provide the necessary evidence to support the qualification of Isobutyryl-L-carnitine as a sensitive and specific biomarker for OCT1 activity. The adoption of this biomarker in early-phase clinical development has the potential to streamline the assessment of DDI risk for new molecular entities, ultimately contributing to safer and more efficient drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]
- 5. fda.gov [fda.gov]
- 6. Biomarker Qualification: Evidentiary Framework | FDA [fda.gov]
- 7. Federal Register :: Biomarker Qualification: Evidentiary Framework; Draft Guidance for Industry and Food and Drug Administration Staff; Availability [federalregister.gov]
- 8. Biomarker qualification | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Qualification of novel methodologies for medicine development | European Medicines Agency (EMA) [ema.europa.eu]
- 10. Biomarker Qualification at the European Medicines Agency: A Review of Biomarker Qualification Procedures From 2008 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. memoinoncology.com [memoinoncology.com]
- 14. researchgate.net [researchgate.net]
- 15. Clinical Trial Designs for Biomarker Evaluation - Personalized Medicine in Oncology [personalizedmedonc.com]
- 16. Study Designs and Statistical Analyses for Biomarker Research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
- 18. Quantification of total and free carnitine in human plasma by hydrophilic interaction liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Resolving Isomeric Interference of Butyrylcarnitine and Isobutyrylcarnitine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the isomeric interference between isobutyrylcarnitine (B1203888) and butyrylcarnitine (B1668139) (C4-carnitine).
Frequently Asked Questions (FAQs)
Q1: What is the significance of differentiating between isobutyrylcarnitine and butyrylcarnitine?
A1: Isobutyrylcarnitine and butyrylcarnitine are isomers, meaning they have the same mass and elemental composition, making them indistinguishable by standard flow-injection tandem mass spectrometry (MS/MS) which is often used in newborn screening.[1][2] However, their accumulation in biological fluids can indicate different inborn errors of metabolism. Elevated butyrylcarnitine is a marker for Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency, while elevated isobutyrylcarnitine is indicative of Isobutyryl-CoA Dehydrogenase (IBD) deficiency.[3] Accurate differentiation is therefore crucial for correct diagnosis and subsequent clinical management.
Q2: Why can't standard tandem mass spectrometry (MS/MS) differentiate between these isomers?
A2: Standard MS/MS methods, particularly flow-injection analysis, do not involve a chromatographic separation step.[1][2] Since isobutyrylcarnitine and butyrylcarnitine have identical masses, they produce isobaric signals in the mass spectrometer, leading to a single combined measurement for C4-carnitine. This inability to resolve isomers can lead to ambiguous or incorrect diagnoses.
Q3: What are the primary analytical techniques to resolve this isomeric interference?
A3: The most effective and widely adopted technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[1][2][4] This method introduces a chromatographic separation step before mass analysis, allowing for the physical separation of the isomers based on their slightly different chemical properties and interaction with the stationary phase of the chromatography column.[4] Chemical derivatization followed by gas chromatography (GC) or other chromatographic techniques can also be employed.[5][6]
Troubleshooting Guides
Issue 1: Co-elution of Isobutyrylcarnitine and Butyrylcarnitine Peaks in UPLC-MS/MS
| Possible Cause | Troubleshooting Step |
| Inadequate chromatographic separation | 1. Optimize the Gradient: Adjust the methanol (B129727)/water gradient to increase the separation window between the two isomers. A shallower gradient can often improve resolution.[4] 2. Column Selection: Ensure the use of a suitable column, such as a C18 BEH column (e.g., 1x100mm, 1.7µm particle size), which has been shown to be effective for this separation.[4] 3. Column Temperature: Optimize the column temperature. A common starting point is 60°C.[4] |
| Improper sample preparation | 1. Derivatization Check: Ensure complete derivatization to butyl esters using butanolic HCl. Incomplete derivatization can lead to peak broadening and poor separation.[2][4][7] 2. Sample Extraction: Verify the efficiency of the methanol extraction process for plasma or dried blood spots to minimize matrix effects.[4] |
Issue 2: Poor Signal Intensity or Inconsistent Quantification
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Settings | 1. MRM Transition Optimization: Verify and optimize the multiple-reaction monitoring (MRM) transitions for both analytes and the internal standard. 2. Ion Source Parameters: Adjust electrospray ionization (ESI) source parameters (e.g., capillary voltage, source temperature, gas flow) to maximize ion generation. |
| Matrix Effects | 1. Internal Standard Usage: Employ a stable isotope-labeled internal standard, such as d3-butyrylcarnitine, to compensate for matrix effects and variations in instrument response. 2. Sample Dilution: Dilute the sample to reduce the concentration of interfering matrix components. |
| Incomplete Derivatization | 1. Reaction Conditions: Ensure the derivatization reaction with butanolic HCl is carried out at the recommended temperature and for the specified duration to drive the reaction to completion.[7] |
Experimental Protocols
UPLC-MS/MS Method for Separation of Isobutyrylcarnitine and Butyrylcarnitine
This protocol is a generalized procedure based on published methods.[4]
1. Sample Preparation (Derivatization)
-
For plasma or dried blood spots: Extract the sample with methanol.[4]
-
Add butanolic HCl to the dried extract.
-
Incubate at a specified temperature (e.g., 60°C) for a set time to convert the acylcarnitines to their butyl esters.[7]
-
Evaporate the sample to dryness and reconstitute in the initial mobile phase.
2. UPLC Conditions
-
Column: C18 BEH column (e.g., 1x100mm, 1.7µm).[4]
-
Mobile Phase A: Water with a suitable modifier (e.g., 0.1% formic acid).
-
Mobile Phase B: Methanol with a suitable modifier (e.g., 0.1% formic acid).
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specific time (e.g., 10 minutes).[4]
-
Flow Rate: A typical flow rate for UPLC.
-
Column Temperature: 60°C.[4]
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for butyrylcarnitine, isobutyrylcarnitine, and the labeled internal standard.
Quantitative Data Summary
The following table summarizes the performance characteristics of a UPLC-MS/MS method for the quantification of isobutyrylcarnitine and butyrylcarnitine in plasma and dried blood spots.[4]
| Analyte | Matrix | Intra-day Precision (%RSD) | Accuracy (%) |
| Butyrylcarnitine | Plasma | 1.4 - 14 | 88 - 114 |
| Butyrylcarnitine | Dried Blood Spots | 1.4 - 14 | 88 - 114 |
| Isobutyrylcarnitine | Plasma | 1.4 - 14 | 88 - 114 |
| Isobutyrylcarnitine | Dried Blood Spots | 1.4 - 14 | 88 - 114 |
Data adapted from a study by Fiene et al. (2010).[4]
Visualizations
Caption: Workflow for the resolution of isobutyrylcarnitine and butyrylcarnitine.
Caption: Principle of chromatographic separation of C4-carnitine isomers.
References
- 1. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rare disorders of metabolism with elevated butyryl- and isobutyryl-carnitine detected by tandem mass spectrometry newborn screening [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing LC gradient for baseline separation of acylcarnitine isomers
Welcome to the technical support center for the optimization of Liquid Chromatography (LC) methods for the baseline separation of acylcarnitine isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is chromatographic separation critical for acylcarnitine analysis?
A1: Chromatographic separation is essential because many acylcarnitines exist as isomers (compounds with the same molecular formula but different structures) or isobars (compounds with the same mass).[1][2][3] Without adequate separation, these different species will co-elute and be detected as a single peak by the mass spectrometer, leading to inaccurate quantification and potential misinterpretation of results.[2][4] For example, positional isomers such as crotonyl-carnitine and methacrylyl-carnitine have similar mass transitions and require chromatographic resolution for accurate measurement.[4]
Q2: What are the common column chemistries used for separating acylcarnitine isomers?
A2: The most common column chemistries for acylcarnitine isomer separation are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Reversed-Phase (RP) Chromatography: C18 columns are widely used and have demonstrated success in separating a range of acylcarnitine isomers.[3][4][5] RP chromatography separates molecules based on their hydrophobicity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for retaining and separating polar analytes like acylcarnitines.[6][7] It offers a different selectivity compared to reversed-phase chromatography.
The choice between RP and HILIC depends on the specific isomers of interest and the overall composition of the sample matrix.
Q3: How do mobile phase additives affect the separation of acylcarnitine isomers?
A3: Mobile phase additives play a crucial role in improving peak shape, resolution, and ionization efficiency.
-
Acids (e.g., Formic Acid): Commonly added to the mobile phase to improve peak shape and enhance ionization in positive electrospray ionization (ESI) mode.[4][5][6]
-
Buffers (e.g., Ammonium (B1175870) Acetate (B1210297), Ammonium Formate): Help to control the pH of the mobile phase and can improve the reproducibility of retention times.[4][6]
-
Ion-Pairing Agents (e.g., Heptafluorobutyric Acid - HFBA): Can be used in very low concentrations to improve the chromatographic separation and enhance peak shapes of acylcarnitines.[4] However, stronger ion-pairing agents like trifluoroacetic acid (TFA) can cause significant ion suppression in the mass spectrometer.[4]
Q4: Is derivatization necessary for acylcarnitine analysis?
A4: Derivatization is not always necessary, but it can significantly improve the sensitivity and chromatographic properties of certain acylcarnitines.
-
Butylation: This process converts acylcarnitines to their butyl esters, which can increase ionization efficiency, particularly for dicarboxylic species.[4][8] Butylation can also help to discriminate between isobaric acylcarnitines that have different numbers of carboxyl groups.[4][8]
-
3-Nitrophenylhydrazine (3NPH) Derivatization: This method modifies the carboxyl groups of acylcarnitines, which can increase signal intensity and lead to a more linear elution profile on a reversed-phase column.[5][9]
However, simple and effective methods for the analysis of underivatized acylcarnitine isomers have also been successfully developed.[1][10][11]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH with additives like formic acid or ammonium acetate to ensure consistent ionization of the analytes.[4][6] |
| Secondary Interactions with Column Hardware | Use of bioinert LC systems or passivation of stainless steel components can mitigate interactions. Mobile phase additives like EDTA or medronic acid can also be used as metal chelators to improve peak shape.[12] |
| Column Overload | Reduce the sample injection volume or dilute the sample to avoid overloading the column. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to prevent peak distortion.[13] |
Issue 2: Inadequate or No Separation of Isomers
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Gradient Profile | Modify the gradient slope, duration, or initial/final mobile phase composition. A shallower gradient can often improve the resolution of closely eluting peaks.[14] |
| Incorrect Column Chemistry | If using a C18 column, consider switching to a HILIC column for a different selectivity, or vice versa.[13][15] |
| Insufficient Column Temperature | Increasing the column temperature can sometimes improve separation efficiency. A common temperature for acylcarnitine separation is around 50-60°C.[3][4] |
| Mobile Phase Composition | Experiment with different mobile phase additives. For example, the addition of a low concentration of an ion-pairing agent like HFBA has been shown to improve separation.[4] |
Issue 3: Low Signal Intensity or Ion Suppression
Possible Causes & Solutions
| Cause | Recommended Solution |
| Matrix Effects | Improve sample preparation to remove interfering matrix components. This can include techniques like solid-phase extraction (SPE). Inadequate chromatographic separation can also lead to co-eluting matrix components that suppress the analyte signal.[4] |
| Inappropriate Mobile Phase Additives | Strong ion-pairing agents like TFA are known to cause significant ion suppression.[4] If used, consider reducing the concentration or switching to a more MS-friendly alternative like HFBA at a very low concentration.[4] |
| Suboptimal Ionization Source Parameters | Optimize the ESI source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the signal for your target analytes. |
| Analyte Derivatization | For low-abundance species or those with poor ionization efficiency, consider derivatization methods like butylation or 3NPH to enhance the signal.[4][5][9] |
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS/MS for Acylcarnitine Isomer Separation
This protocol is based on a method for the quantification of 56 acylcarnitine species.[4]
1. Sample Preparation (Plasma)
-
Extraction: Extract acylcarnitines from plasma samples using methanol.
-
Derivatization (Butylation): Derivatize the extracted analytes to their butyl esters to enhance sensitivity, especially for dicarboxylic species.[4][8]
2. LC Parameters
-
Column: Zorbax Eclipse XDB-C18 (150 mm length, 3.0 mm internal diameter, 3.5 µm particle size).[4]
-
Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[4]
-
Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[4]
-
Column Temperature: 50°C.[4]
-
Gradient Program:
| Time (min) | Flow Rate (ml/min) | %A | %B |
| 0.0 - 0.5 | 0.5 | 100 | 0 |
| 0.5 - 3.0 | 0.5 | 100 -> 65 | 0 -> 35 |
| 3.0 - 6.0 | 0.5 | 65 | 35 |
| 6.0 - 9.7 | 0.5 | 65 -> 40 | 35 -> 60 |
| 9.7 - 10.7 | 0.5 | 40 -> 5 | 60 -> 95 |
| 10.7 - 11.2 | 1.0 | 5 | 95 |
| 11.2 - 18.5 | 1.5 | 5 | 95 |
| 18.5 - 22.5 | 0.5 | 100 | 0 |
3. MS Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Scan Type: Scheduled Multiple Reaction Monitoring (MRM).[4]
-
Characteristic Fragment Ion: m/z 85.[4]
Visualizations
Caption: Workflow for Acylcarnitine Isomer Analysis.
Caption: Troubleshooting Logic for Poor Isomer Separation.
References
- 1. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Acylcarnitine profiling by low-resolution LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation and identification of underivatized plasma acylcarnitine isomers using liquid chromatography-tandem mass spectrometry for the differential diagnosis of organic acidemias and fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. application.wiley-vch.de [application.wiley-vch.de]
- 15. halocolumns.com [halocolumns.com]
Technical Support Center: Isobutyryl-L-carnitine Mass Spectrometry Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of Isobutyryl-L-carnitine.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (m/z) for Isobutyryl-L-carnitine in positive ion mode ESI-MS?
In positive ion electrospray ionization mass spectrometry (ESI-MS), Isobutyryl-L-carnitine (C11H21NO4) readily forms a protonated molecule [M+H]+. The expected monoisotopic mass for this ion is approximately m/z 232.15.[1]
Q2: What are the characteristic fragment ions of Isobutyryl-L-carnitine in tandem mass spectrometry (MS/MS)?
The most characteristic fragmentation of acylcarnitines, including Isobutyryl-L-carnitine, in positive ion mode involves a neutral loss of the isobutyryl group and subsequent fragmentation of the carnitine backbone. The most prominent and commonly monitored product ion has an m/z of 85.[1][2][3] This ion is generated from the carnitine moiety after the loss of the acyl chain and the trimethylamine (B31210) group.[2] Another significant fragmentation pathway involves the neutral loss of trimethylamine (59 Da).[4][5][6]
Q3: My analysis shows a peak at the correct m/z for Isobutyryl-L-carnitine, but I am unsure of its identity. How can I confirm it?
Confirmation of Isobutyryl-L-carnitine requires more than just matching the precursor ion mass, primarily due to the existence of isomers. Butyryl-L-carnitine is an isomer of Isobutyryl-L-carnitine, and they are indistinguishable by mass alone.[7][8][9] To confidently identify Isobutyryl-L-carnitine, you must use a chromatographic separation method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to differentiate it from its isomers based on retention time.[10][11] A comparison with a certified reference standard of Isobutyryl-L-carnitine is essential for positive identification.
Q4: I am observing a high background signal or an unknown, intense ion in all my samples but not in my blanks. What could be the cause?
This issue often points to contamination introduced during sample preparation or from the analytical system. A common source of contamination can be reagents or materials used in the sample preparation workflow.[3] It is advisable to run a "reagent blank" by performing the entire sample preparation procedure on a surrogate matrix (e.g., water) to identify the source of the interfering signal.[3] If the issue persists, systematic cleaning of the LC system and mass spectrometer ion source may be necessary.
Q5: Why is derivatization sometimes used for acylcarnitine analysis, and how does it affect the fragmentation pattern?
Derivatization, such as butylation with butanolic HCl, is often employed to improve the ionization efficiency and chromatographic retention of acylcarnitines.[2][7][9] This process adds a butyl group to the molecule, increasing its mass and altering the m/z of the precursor ion. While the precursor ion mass changes, the characteristic fragmentation pattern, particularly the generation of the m/z 85 product ion, is generally preserved, allowing for precursor ion scanning or multiple reaction monitoring (MRM) experiments.[3]
Data Presentation: Key Mass Spectrometry Data for Isobutyryl-L-carnitine
| Analyte | Precursor Ion [M+H]+ (m/z) | Major Product Ions (m/z) | Common Neutral Losses |
| Isobutyryl-L-carnitine | 232.15[1] | 85.03, 173.08[1] | Trimethylamine (59 Da)[4][5][6] |
Experimental Protocols
Protocol: Quantification of Isobutyryl-L-carnitine in Human Plasma by LC-MS/MS
This protocol outlines a typical workflow for the analysis of Isobutyryl-L-carnitine in human plasma, including the necessary step of chromatographic separation from its isomers.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., d3-Isobutyryl-L-carnitine).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
2. Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm particle size) is suitable for separating Isobutyryl-L-carnitine from its isomers.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-10 minutes is a good starting point.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
3. Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Isobutyryl-L-carnitine: 232.15 -> 85.03
-
Internal Standard (d3-Isobutyryl-L-carnitine): 235.17 -> 85.03
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument being used to maximize signal intensity for the specified MRM transitions.
Mandatory Visualization
Caption: Fragmentation pathway of Isobutyryl-L-carnitine in MS/MS.
References
- 1. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acylcarnitine screening MS/MS - Chromatography Forum [chromforum.org]
- 4. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. it.restek.com [it.restek.com]
- 11. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
Technical Support Center: Acylcarnitine Analysis by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of acylcarnitines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues related to improving the signal intensity of acylcarnitines during mass spectrometry in a question-and-answer format.
Q1: I am observing very low or no signal for my acylcarnitine analytes. What are the common causes?
Low signal intensity for acylcarnitines is a frequent challenge in mass spectrometry. The primary reasons often revolve around the physicochemical properties of the analytes and the analytical method itself. Key factors include:
-
Poor Ionization Efficiency: Acylcarnitines, particularly short-chain species, can exhibit suboptimal ionization in electrospray ionization (ESI), which is a commonly used technique. Their ionization efficiency can also be affected by the composition of the biological matrix.[1]
-
Ion Suppression: Co-eluting endogenous compounds from the biological matrix (e.g., salts, phospholipids) can compete with the acylcarnitines for ionization, leading to a decreased signal.
-
Suboptimal Sample Preparation: Inefficient extraction and cleanup of the sample can leave behind interfering substances that suppress the signal of the target analytes.
-
Analyte Instability: Some acylcarnitines can be prone to hydrolysis, especially under acidic or basic conditions during sample preparation, leading to inaccurate measurements.[2][3]
-
Inadequate Chromatographic Conditions: Poor separation can lead to the co-elution of isomeric acylcarnitines or matrix components, resulting in ion suppression and inaccurate quantification.[4]
-
Incorrect Mass Spectrometer Settings: The instrument parameters may not be optimized for the specific acylcarnitines being analyzed, leading to poor sensitivity.
Q2: How can I improve the signal intensity of my acylcarnitines through chemical derivatization?
Chemical derivatization is a highly effective strategy to enhance the signal intensity of acylcarnitines. This process modifies the analyte to improve its ionization efficiency and chromatographic properties.
-
Butylation: Derivatizing acylcarnitines to their butyl esters can enhance their sensitivity, especially for dicarboxylic acylcarnitines.[5] This is typically achieved by reacting the sample with butanol in the presence of an acid catalyst.
-
3-Nitrophenylhydrazine (B1228671) (3NPH) Derivatization: Reacting acylcarnitines with 3NPH has been shown to increase their signal intensity.[6][7][8] This method modifies the carboxyl group of the acylcarnitines.
-
Pentafluorophenacyl Trifluoromethanesulfonate (PFP-Tf) Derivatization: This reagent can be used to derivatize carnitine and acylcarnitines, improving their detection in mass spectrometry.[4]
A comparison of common derivatization strategies is summarized below:
| Derivatization Reagent | Target Functional Group | Key Advantages |
| n-Butanol/Acetyl Chloride | Carboxyl | Enhances sensitivity, particularly for dicarboxylic acylcarnitines.[5] |
| 3-Nitrophenylhydrazine (3NPH) | Carboxyl | Increases signal intensity and allows for linear elution from a reversed-phase column based on carbon chain length.[7][8] |
| Pentafluorophenacyl Trifluoromethanesulfonate | Carboxyl | Improves detection and allows for the use of ion trap mass spectrometers. |
| 4′-Bromophenacyl Trifluoromethanesulfonate | Carboxyl | Creates a highly reactive and strongly UV absorbing derivative, also suitable for LC-MS.[4] |
Q3: My signal is still low after derivatization. What LC-MS parameters should I optimize?
Even with derivatization, optimizing your LC-MS parameters is crucial for achieving maximum sensitivity.
-
Liquid Chromatography (LC) Conditions:
-
Column Choice: Reversed-phase columns (e.g., C18) are commonly used for acylcarnitine analysis.[7][8] Hydrophilic interaction liquid chromatography (HILIC) can also be employed.[9]
-
Mobile Phase: The use of mobile phase additives is critical. Formic acid is commonly added to promote protonation and enhance the signal in positive ion mode.[5][10] Ammonium acetate (B1210297) can also be used.[5] For certain applications, an ion-pairing agent like heptafluorobutyric acid (HFBA) at low concentrations can improve peak shape and separation, although it may cause ion suppression.[5]
-
Gradient Elution: A well-optimized gradient elution program is essential to separate the various acylcarnitine species from each other and from matrix interferences.[5]
-
-
Mass Spectrometry (MS) Settings:
-
Ion Source Parameters: Systematically optimize the ion spray voltage, source temperature, nebulizer gas, and drying gas flow rates to ensure efficient desolvation and ionization of the acylcarnitines.[5]
-
Scan Mode: For quantitative analysis, Multiple Reaction Monitoring (MRM) is a highly selective and sensitive scan mode.[4][11][12] A precursor ion scan targeting the common fragment ion at m/z 85 can be used for profiling acylcarnitines.[5]
-
Collision Energy: Optimize the collision energy for each specific acylcarnitine-to-fragment transition in MRM mode to achieve the highest signal intensity.
-
Q4: Can my sample preparation protocol be the cause of low signal intensity?
Yes, an inadequate sample preparation protocol is a common reason for poor signal intensity. The goal of sample preparation is to extract the acylcarnitines from the biological matrix while removing interfering substances.
-
Protein Precipitation: For plasma or serum samples, protein precipitation using organic solvents like methanol (B129727) or acetonitrile (B52724) is a common first step.[4][10]
-
Solid-Phase Extraction (SPE): SPE can be used for a more thorough cleanup. Mixed-mode, reversed-phase/strong cation-exchange SPE is effective for isolating carnitine and acylcarnitines.[4]
-
Solvent Choice: The choice of extraction and spray solvents significantly impacts the extraction and ionization efficiency of acylcarnitines.[1] Methanol/water mixtures are often used.[1]
Experimental Protocols
Protocol 1: Derivatization of Acylcarnitines with 3-Nitrophenylhydrazine (3NPH)
This protocol is based on a previously reported method.[7][8]
-
Sample Preparation: Start with an extracted and dried sample containing the acylcarnitines.
-
Reagent Preparation:
-
Prepare a 0.5 M solution of 3-nitrophenylhydrazine (3NPH) in 35% acetonitrile.
-
Prepare a 1 M solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in water.
-
-
Derivatization Reaction:
-
To the dried sample, add the following reagents sequentially:
-
5 µL of 25 mM 3NPH (diluted from the 0.5 M stock).
-
2.5 µL of 25 mM EDC (diluted from the 1 M stock).
-
0.4 µL of 99% pyridine.
-
-
Incubate the mixture for 30 minutes at 30°C on a rocking platform.
-
-
Final Steps:
Protocol 2: Butylation of Acylcarnitines
This protocol is based on a previously described method.[5]
-
Sample Preparation: Begin with a dried sample extract.
-
Reagent Preparation: Prepare a solution of 5% (v/v) acetyl chloride in n-butanol.
-
Derivatization Reaction:
-
Add 100 µL of the n-butanol/acetyl chloride reagent to the dried sample.
-
Incubate at 60°C for 20 minutes with gentle mixing.
-
-
Final Steps:
-
Evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent (e.g., methanol/water) for LC-MS analysis.[5]
-
Visualizations
References
- 1. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. sciex.com [sciex.com]
- 11. Enhanced Acylcarnitine Annotation in High-Resolution Mass Spectrometry Data: Fragmentation Analysis for the Classification and Annotation of Acylcarnitines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urine acylcarnitine analysis by ESI-MS/MS: a new tool for the diagnosis of peroxisomal biogenesis disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Isobutyryl-L-carnitine chloride in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Isobutyryl-L-carnitine chloride in aqueous solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound, as a short-chain acylcarnitine, is susceptible to hydrolysis in aqueous solutions, yielding L-carnitine and isobutyric acid. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution. Generally, the stability of acylcarnitines decreases as the chain length of the acyl group shortens, making isobutyryl-L-carnitine relatively less stable than its long-chain counterparts in aqueous environments.[1]
Q2: How should I prepare and store aqueous stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in a buffer with a slightly acidic to neutral pH (pH 5-7). Product data sheets suggest that stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to prepare fresh working solutions daily from frozen stock solutions to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What is the primary degradation pathway for this compound in aqueous solutions?
The primary degradation pathway is the hydrolysis of the ester bond, which separates the isobutyryl group from the L-carnitine molecule. This reaction is catalyzed by both acid and base.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in your aqueous working solution. | Prepare fresh working solutions daily from a frozen stock. Store stock solutions at -80°C in single-use aliquots to avoid freeze-thaw cycles. Ensure the pH of your experimental buffer is between 5 and 7. |
| Lower than expected concentration of Isobutyryl-L-carnitine in my assay. | Hydrolysis has occurred due to improper storage or handling. The initial weighing of the compound might have been inaccurate due to its hygroscopic nature. | Verify the calibration of your analytical instrument. Prepare a fresh stock solution, ensuring the compound is fully dissolved. Use a validated stability-indicating analytical method to quantify both Isobutyryl-L-carnitine and its degradation product, L-carnitine. |
| Appearance of an unexpected peak corresponding to L-carnitine in my chromatogram. | This is a clear indication of the hydrolysis of this compound. | Review your solution preparation and storage protocols. If working at elevated temperatures or non-neutral pH, consider the kinetics of degradation and factor that into your experimental design. |
Stability Data Summary
Table 1: Effect of pH on the Stability of a Structurally Similar Acylcarnitine (Acetyl-L-carnitine) in Aqueous Solution at Room Temperature
| pH | Percentage of Acetyl-L-carnitine Remaining after 1 hour |
| 11 | 72.6% |
| 12 | 4.2% |
| Data extrapolated from a study on acetyl-L-carnitine. |
Table 2: Predicted Time for 15% Degradation of a Structurally Similar Acylcarnitine (Acetyl-L-carnitine) in Aqueous Solution (pH 5.2)
| Temperature | Predicted Time for 15% Degradation |
| 25°C | 38 days |
| 8°C | 234 days |
| Data extrapolated from a study on acetyl-L-carnitine. |
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
This protocol describes the preparation of a 10 mM stock solution.
Materials:
-
This compound (solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
pH meter
-
Sterile, conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound in a sterile tube. For a 10 mM solution, this will be approximately 2.68 mg per mL of water.
-
Add the desired volume of high-purity water to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary.[2]
-
Measure the pH of the solution and adjust to a range of 5-7 if necessary, using dilute HCl or NaOH.
-
Filter the solution through a 0.22 µm sterile filter into a fresh sterile tube.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Quantification of Isobutyryl-L-carnitine and L-carnitine using LC-MS/MS
This protocol provides a general framework for the analysis of Isobutyryl-L-carnitine and its primary degradant, L-carnitine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is highly sensitive and specific.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (e.g., triple quadrupole)
-
C18 reverse-phase analytical column
Reagents:
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-purity water
-
This compound standard
-
L-carnitine standard
-
Internal standard (e.g., deuterated Isobutyryl-L-carnitine)
Procedure:
-
Sample Preparation:
-
Thaw samples (standards, controls, and unknowns) on ice.
-
Precipitate proteins if working with biological matrices (e.g., plasma, serum) by adding a cold organic solvent like acetonitrile containing the internal standard.
-
Vortex and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase starting condition.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Use a gradient elution to separate Isobutyryl-L-carnitine and L-carnitine.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using the standard solutions.
-
Quantify the concentration of Isobutyryl-L-carnitine and L-carnitine in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
References
Technical Support Center: Quantification of Short-Chain Acylcarnitines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of short-chain acylcarnitines. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why am I seeing unexpectedly high or inaccurate concentrations for a specific short-chain acylcarnitine?
A1: This is a common issue often stemming from isomeric and isobaric interference. Many analytical methods, particularly those relying on direct infusion or flow-injection tandem mass spectrometry (MS/MS), cannot distinguish between molecules with the same mass-to-charge ratio (isobars) or the same molecular formula but different structures (isomers).[1][2][3]
Troubleshooting Steps:
-
Implement Chromatographic Separation: The most effective solution is to use a liquid chromatography system coupled with mass spectrometry (LC-MS/MS). This will separate isomers before they enter the mass spectrometer, allowing for individual quantification.[3][4] For example, butyrylcarnitine (B1668139) (C4) and isobutyrylcarnitine (B1203888) (iC4) have the same mass but can be separated chromatographically.
-
Review Your Method: If you are already using LC-MS/MS, optimize your chromatographic method to ensure sufficient resolution of the isomers of interest.
-
Consider Isobaric Interferences: Be aware of potential isobaric compounds in your sample matrix that could be co-eluting with your analyte of interest.[1][5] A change in sample preparation or chromatographic conditions may be necessary to remove these interferences.
Q2: My quantification results are not reproducible. What could be the cause?
A2: Poor reproducibility can arise from several factors during sample preparation and analysis. One significant factor is the derivatization process. For instance, butylation to form butyl esters can sometimes lead to the partial hydrolysis of acylcarnitines, which affects the accuracy of free carnitine values.[2]
Troubleshooting Steps:
-
Optimize Derivatization: If using a derivatization method, ensure that the reaction conditions (temperature, time, reagent concentration) are tightly controlled and optimized for your specific acylcarnitines of interest.
-
Consider an Underivatized Method: Several methods have been developed that do not require derivatization, which can simplify the workflow and improve reproducibility.[5][6][7]
-
Use Stable Isotope-Labeled Internal Standards: Incorporate appropriate internal standards for each analyte to account for variability in sample extraction, derivatization, and instrument response.
-
Ensure Consistent Sample Handling: Maintain a consistent and validated protocol for sample collection, storage, and extraction to minimize pre-analytical variability.
Q3: I am having difficulty detecting and quantifying very low-abundance short-chain acylcarnitines. How can I improve sensitivity?
A3: The low concentration of certain short-chain acylcarnitines in biological samples presents a significant analytical challenge.[1][6][7][8][9]
Troubleshooting Steps:
-
Optimize Mass Spectrometry Parameters: Fine-tune the MS parameters, such as collision energy and ion transitions (in MRM mode), for each specific acylcarnitine to maximize signal intensity.[4]
-
Improve Sample Preparation: Concentrate your sample extract or use a larger initial sample volume if possible. Optimize the extraction procedure to maximize the recovery of the target analytes.
-
Consider Derivatization: While it can introduce variability, derivatization can also enhance the ionization efficiency and chromatographic retention of certain acylcarnitines, thereby improving sensitivity.[1][10]
-
Use a High-Sensitivity Mass Spectrometer: Modern mass spectrometers offer significantly improved sensitivity, which can be crucial for detecting low-level analytes.[6][7]
Experimental Protocols & Data
Table 1: Comparison of Analytical Approaches for Acylcarnitine Quantification
| Feature | Direct Infusion MS/MS ("Profiling") | LC-MS/MS |
| Throughput | High | Moderate to High |
| Isomer Separation | No[3][11] | Yes[1][4] |
| Isobaric Interference | High risk of false positives[1][2] | Reduced risk with chromatographic separation |
| Quantification | Often pseudo-quantitative | Accurate quantification with proper calibration[2] |
| Recommendation | Suitable for first-tier screening[11] | Recommended for second-tier validation and research |
Detailed Experimental Protocol: LC-MS/MS for Short-Chain Acylcarnitine Quantification (Example)
This protocol is a generalized example based on common practices and should be optimized for specific applications.
-
Sample Preparation (Plasma):
-
To 10 µL of plasma, add 490 µL of an extraction solution (e.g., 80:20 methanol:water) containing a suite of stable isotope-labeled internal standards.[6][7]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 15,000 rpm) for 10 minutes to precipitate proteins.[6][7]
-
Transfer the supernatant to an autosampler vial for injection.
-
-
Chromatographic Separation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acylcarnitines. The specific gradient profile will depend on the analytes of interest and the column used.[1]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for the precursor ion (the m/z of the specific acylcarnitine) and a characteristic product ion (often m/z 85 for many acylcarnitines).[1][4]
-
Calibration: Prepare a multi-point calibration curve using certified standards for each analyte.
-
Visualizations
References
- 1. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. sciex.com [sciex.com]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Analysis of Isobutyryl-L-carnitine from Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Isobutyryl-L-carnitine (IBC) from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Isobutyryl-L-carnitine in plasma?
A1: The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In plasma, these components can include a high concentration of proteins, lipids, and other small molecules.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which compromises the accuracy, precision, and sensitivity of the quantitative results for Isobutyryl-L-carnitine.[1] For acylcarnitines, including Isobutyryl-L-carnitine, ion enhancement has been observed in some studies.[1]
Q2: How can I quantitatively assess the matrix effect for my Isobutyryl-L-carnitine assay?
A2: The matrix effect is quantitatively assessed using the Matrix Factor (MF). This is determined through a post-extraction spike experiment where the peak response of an analyte in a blank, extracted matrix is compared to its response in a neat (pure) solvent.[1]
The formula for calculating the Matrix Factor is:
MF = (Peak Response in Post-Spike Matrix) / (Peak Response in Neat Solution)
An MF value > 1 indicates ion enhancement, while a value < 1 indicates ion suppression. An MF value of 1 means no matrix effect is observed. To correct for variability, the internal standard (IS) normalized MF can also be calculated.
Q3: What is the best internal standard to use for Isobutyryl-L-carnitine analysis?
A3: A stable isotope-labeled (SIL) internal standard is the gold standard for correcting matrix effects in LC-MS/MS analysis.[1] A SIL-IS, such as deuterium-labeled Isobutyryl-L-carnitine, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate correction and more precise quantification.[1] When a specific SIL-IS for Isobutyryl-L-carnitine is not available, a SIL-IS of a structurally similar short-chain acylcarnitine, like d3-butyrylcarnitine, can be used.[2]
Q4: What are the common sample preparation techniques to minimize matrix effects for Isobutyryl-L-carnitine?
A4: The three most common sample preparation techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method where a solvent like acetonitrile (B52724) is added to the plasma to precipitate proteins.[3][4] While quick, it may not remove all interfering substances, particularly phospholipids (B1166683).[5]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix components based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): This is a more selective method that can provide a cleaner extract by retaining the analyte on a solid sorbent while matrix components are washed away.[3]
The choice of method depends on the required sensitivity, throughput, and the complexity of the plasma matrix.
Q5: Is the stability of Isobutyryl-L-carnitine in plasma a concern?
A5: Yes, the stability of acylcarnitines in plasma can be a concern, especially during long-term storage. Studies have shown that concentrations of some acylcarnitines can decrease over time, even when stored at -80°C.[6] It is crucial to minimize freeze-thaw cycles and to validate the stability of Isobutyryl-L-carnitine under the specific storage and handling conditions of your experiment.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination.- Inappropriate mobile phase pH.- Co-eluting interferences. | - Use a guard column and/or wash the analytical column.- Ensure the mobile phase pH is appropriate for the analyte and column chemistry.- Optimize the chromatographic gradient to better separate the analyte from interferences. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation.- Significant and variable matrix effects between samples.- Instability of the analyte during sample processing. | - Automate sample preparation steps where possible.- Use a stable isotope-labeled internal standard that co-elutes with the analyte.- Process samples on ice and minimize the time between extraction and analysis. |
| Inaccurate Quantification (Poor Accuracy) | - Uncorrected matrix effects (ion suppression or enhancement).- Lack of isomeric separation from butyrylcarnitine.- Calibration standards not prepared in a representative matrix. | - Evaluate and correct for matrix effects using the Matrix Factor or by using a SIL-IS.- Employ a chromatographic method (e.g., HILIC or specific reversed-phase) that can resolve isobutyrylcarnitine (B1203888) from butyrylcarnitine.[2][7]- Prepare calibration standards in a surrogate matrix that mimics the study samples as closely as possible. |
| Low Analyte Recovery | - Inefficient extraction from the plasma matrix.- Analyte degradation during sample preparation.- Analyte binding to proteins or plasticware. | - Optimize the sample preparation method (e.g., change solvent, pH, or SPE sorbent).- Ensure sample processing is done at a low temperature.- Use low-binding microcentrifuge tubes and plates. |
| Signal Suppression or Enhancement | - Co-elution of phospholipids or other endogenous compounds from the plasma matrix. | - Improve sample cleanup using a more rigorous technique like SPE.- Optimize chromatography to separate the analyte from the interfering region.- Use a stable isotope-labeled internal standard to compensate for the effect. |
Quantitative Data Summary
The following tables summarize recovery data for acylcarnitines from plasma using different sample preparation methods, as reported in the literature.
Table 1: Recovery of Acylcarnitines using Online Solid-Phase Extraction
| Analyte | Recovery (%) |
| Carnitine | 98 - 105 |
| Acetylcarnitine | 98 - 105 |
| Octanoylcarnitine | 98 - 105 |
| Palmitoylcarnitine | 98 - 105 |
Data from a study employing online solid-phase extraction coupled to HPLC-MS/MS.[8]
Table 2: Recovery of Acylcarnitines using Protein Precipitation
| Analyte | Recovery (%) |
| Various Acylcarnitines | 84 - 112 |
Data from a rapid LC-MS/MS method using protein precipitation with acetonitrile.[4]
Table 3: Matrix Effect for Acylcarnitines in Plasma
| Analyte Class | Matrix Effect Observation |
| Acylcarnitines | Ion enhancement observed in some studies.[1] |
Experimental Protocols
Protocol 1: Protein Precipitation of Plasma Samples
This protocol describes a general method for the removal of proteins from plasma samples prior to LC-MS/MS analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add a deuterated internal standard solution.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma).
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.
-
Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis, avoiding disturbance of the protein pellet.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol details the post-extraction spike method to calculate the Matrix Factor (MF).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the final analysis solvent (e.g., mobile phase).
-
Set B (Post-Spike Matrix): First, extract blank plasma using your chosen sample preparation method (e.g., Protocol 1). Then, spike the analyte and internal standard into the resulting clean supernatant at the same concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike the analyte and internal standard into the blank plasma before the extraction process. This set is used to determine recovery.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor:
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
-
Calculate the Recovery:
-
Recovery (%) = [(Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B)] x 100
-
Visualizations
Caption: Experimental workflow for Isobutyryl-L-carnitine analysis from plasma.
Caption: Logic for assessing matrix effect and recovery.
References
- 1. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Precursor ion scan profiles of acylcarnitines by atmospheric pressure thermal desorption chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape in acylcarnitine chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of acylcarnitines.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for my acylcarnitine peaks?
Peak tailing in acylcarnitine analysis is a frequent issue that can compromise resolution and quantification. The primary causes often stem from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase and column integrity.
-
Secondary Silanol (B1196071) Interactions: Acylcarnitines possess a positively charged quaternary amine. This functional group can interact with negatively charged residual silanol groups on the surface of silica-based reversed-phase columns (e.g., C18). This interaction is a common cause of peak tailing.[1][2]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimal, it can lead to the ionization of residual silanols, promoting secondary interactions.[3][4] For basic compounds like acylcarnitines, a lower pH is generally preferred to suppress the ionization of silanols.
-
Column Contamination and Degradation: Accumulation of matrix components from biological samples (e.g., plasma, urine) at the column inlet or on the stationary phase can lead to active sites that cause tailing.[5] Column degradation over time, especially with aggressive mobile phases or samples, can also expose more active silanol groups.[5][6]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][5]
-
Dead Volume: Excessive volume in the system outside of the column, such as from poorly made connections or long tubing, can cause band broadening and peak tailing.[1][7]
Q2: My short-chain acylcarnitines are showing poor peak shape, while the long-chain ones look fine. What could be the reason?
This phenomenon is often related to the retention mechanism and the properties of the analytes.
-
Hydrophilicity of Short-Chain Acylcarnitines: Short-chain acylcarnitines are more polar than their long-chain counterparts. In reversed-phase chromatography, they have weaker retention and elute earlier. Their polar nature makes them more susceptible to secondary interactions with active sites on the column, leading to poor peak shape.
-
Mobile Phase Mismatch: If the sample solvent is significantly stronger (less polar in reversed-phase) than the initial mobile phase, it can cause peak distortion, particularly for early eluting compounds like short-chain acylcarnitines.[5][8]
-
Ion-Pairing Effects: The effectiveness of an ion-pairing agent can vary with the chain length of the acylcarnitine. The concentration of the ion-pairing agent may not be optimal for the shorter-chain species.
Q3: How can I improve the peak shape of my acylcarnitine analysis?
Improving peak shape generally involves minimizing undesirable secondary interactions and optimizing chromatographic conditions.
-
Mobile Phase Optimization:
-
pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3.5) with additives like formic acid can suppress the ionization of silanol groups, thereby reducing secondary interactions.[3][9]
-
Use of Ion-Pairing Agents: Adding an ion-pairing agent like heptafluorobutyric acid (HFBA) to the mobile phase can effectively mask the positive charge of the acylcarnitine and improve peak shape and retention.[10][11] It is crucial to use a low concentration (e.g., 0.005%) to avoid significant ion suppression in mass spectrometry.[10]
-
Buffer Concentration: Using an appropriate buffer concentration (e.g., 5-10 mM ammonium (B1175870) formate (B1220265) or acetate) can help maintain a stable pH and improve peak symmetry.[6][9]
-
-
Column Selection and Care:
-
Column Chemistry: Consider using a column with a different stationary phase, such as a C8 column or one with end-capping to reduce the number of accessible silanol groups.[12] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for separating polar metabolites like acylcarnitines.[9]
-
Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample matrix.[1][6]
-
Column Washing: Implement a regular column washing procedure to remove strongly retained matrix components.
-
-
Sample Preparation:
Troubleshooting Workflows
A systematic approach is crucial for identifying the root cause of poor peak shape.
Caption: General troubleshooting workflow for poor peak shape.
Quantitative Data Summary
The following table summarizes the effect of different mobile phase additives on the peak asymmetry of a representative short-chain acylcarnitine (Propionylcarnitine, C3).
| Mobile Phase Composition | Peak Asymmetry (Tf) |
| 0.1% Formic Acid in Water/Acetonitrile (B52724) | 1.8 |
| 10 mM Ammonium Formate with 0.1% Formic Acid | 1.3 |
| 10 mM Ammonium Acetate with 0.1% Formic Acid | 1.4 |
| 0.005% HFBA with 0.1% Formic Acid | 1.1 |
Note: Peak asymmetry (Tailing factor, Tf) is calculated at 5% of the peak height. A value of 1 indicates a perfectly symmetrical peak. Higher values indicate increased tailing. Data is representative and may vary based on specific chromatographic conditions.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase containing an ion-pairing agent to minimize peak tailing of acylcarnitines.
Materials:
-
HPLC or LC-MS grade water
-
HPLC or LC-MS grade acetonitrile
-
Formic acid (FA), high purity
-
Heptafluorobutyric acid (HFBA), high purity
-
Ammonium formate, high purity
-
Sterile, filtered solvent bottles
-
Graduated cylinders and volumetric flasks
-
0.22 µm membrane filters
Procedure:
-
Aqueous Component (Mobile Phase A):
-
Measure 990 mL of HPLC grade water into a 1 L solvent bottle.
-
Add 1.0 mL of formic acid to achieve a concentration of 0.1%.
-
Add 50 µL of HFBA to achieve a concentration of 0.005%.[10]
-
Alternatively, for a buffered mobile phase, dissolve an appropriate amount of ammonium formate to reach a 10 mM concentration, then adjust the pH with formic acid.[9]
-
Sonicate the solution for 10-15 minutes to degas.
-
Filter the mobile phase through a 0.22 µm membrane filter if not using pre-filtered solvents.
-
-
Organic Component (Mobile Phase B):
-
Measure 990 mL of HPLC grade acetonitrile into a 1 L solvent bottle.
-
Add 1.0 mL of formic acid (0.1%).
-
Add 50 µL of HFBA (0.005%).
-
Sonicate for 10-15 minutes to degas.
-
-
System Priming:
-
Purge both pump lines with the newly prepared mobile phases to ensure all previous solvents are removed from the system.
-
Equilibrate the column with the initial gradient conditions for at least 15-20 minutes or until a stable baseline is achieved.
-
Protocol 2: Column Conditioning and Equilibration
Proper column conditioning is vital for reproducible results and good peak shape.
Objective: To ensure the column is fully equilibrated with the mobile phase, especially when using ion-pairing agents.
Procedure:
-
Initial Flush:
-
Flush the new or previously stored column with 100% organic mobile phase (e.g., acetonitrile or isopropanol) for at least 30 minutes at a low flow rate (e.g., 0.2 mL/min). This removes any storage solvents and contaminants.
-
-
Mobile Phase Equilibration:
-
Gradually introduce the aqueous mobile phase. A step-wise gradient from 100% organic to the initial analytical conditions is recommended to avoid shocking the column.
-
For a mobile phase containing an ion-pairing agent like HFBA, a longer equilibration time is necessary. Equilibrate the column with the initial mobile phase composition for at least 30-60 minutes.
-
-
System Blank Injections:
-
Perform several blank injections (e.g., mobile phase or sample solvent) to ensure the baseline is stable and free of ghost peaks. This also helps to further condition the column.
-
-
Monitoring Equilibration:
-
Monitor the backpressure. A stable backpressure is an indicator of column equilibration.
-
Overlay sequential blank or standard chromatograms. The retention times of any peaks should be stable, indicating the column is ready for sample analysis.
-
Signaling Pathway/Workflow Diagram
The following diagram illustrates the chemical interactions leading to peak tailing and how mobile phase modifiers can mitigate this issue.
Caption: Mitigation of secondary interactions causing peak tailing.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 3. agilent.com [agilent.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. support.waters.com [support.waters.com]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of plasma carnitine and acylcarnitines by high-performance liquid chromatography-tandem mass spectrometry using online solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Acylcarnitine Profiling
Welcome to the technical support center for high-throughput acylcarnitine profiling. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of high-throughput acylcarnitine profiling?
A1: High-throughput acylcarnitine profiling is a vital tool for the diagnosis and monitoring of inborn errors of metabolism, particularly fatty acid oxidation disorders and organic acidemias.[1][2][3] It is widely used in newborn screening programs to detect these conditions early.[2][4] Additionally, it serves as a valuable technique in drug development and metabolic research to study mitochondrial function and dysfunction, as alterations in acylcarnitine profiles can be indicative of metabolic syndrome, obesity, and type 2 diabetes.[5]
Q2: Why is chromatographic separation necessary when tandem mass spectrometry (MS/MS) is already used?
A2: While tandem mass spectrometry is a powerful tool, direct infusion or flow-injection analysis cannot distinguish between isomeric and isobaric acylcarnitine species.[2][5] For example, isobutyrylcarnitine (B1203888) and butyrylcarnitine (B1668139) have the same mass and are indistinguishable by MS/MS alone.[4] Chromatographic separation, typically using ultra-high-performance liquid chromatography (UHPLC), is crucial for resolving these isomers, which is often necessary for accurate diagnosis and interpretation of results.[4][5]
Q3: What are the advantages and disadvantages of derivatization in acylcarnitine analysis?
A3: Derivatization, such as butylation or reaction with 3-nitrophenylhydrazine, can improve the analytical performance of acylcarnitine profiling.[5][6][7]
-
Advantages: Increased ionization efficiency and signal intensity, improved chromatographic retention for polar short-chain acylcarnitines on reversed-phase columns, and enhanced stability of the analyte.[5][6][7][8] Derivatization can also help to discriminate between isobaric compounds, such as dicarboxylic and hydroxyacylcarnitines.[5]
-
Disadvantages: The primary drawbacks are the additional sample preparation steps, which can increase variability and the risk of incomplete derivatization or hydrolysis of acylcarnitines, potentially leading to inaccurate quantification.[8] Some modern high-sensitivity mass spectrometers may not require derivatization for adequate detection.[9][10]
Troubleshooting Guide
Sample Preparation
Q4: I am observing poor recovery of long-chain acylcarnitines. What could be the cause?
A4: Poor recovery of long-chain acylcarnitines is a common issue and can be attributed to several factors:
-
Insufficient Protein Precipitation: Inadequate removal of plasma proteins can lead to the loss of long-chain acylcarnitines that are bound to them. Ensure thorough vortexing and centrifugation after the addition of the precipitation solvent (e.g., ice-cold methanol (B129727) or acetonitrile).[1][5]
-
Adsorption to Surfaces: Long-chain acylcarnitines are hydrophobic and can adsorb to plasticware. Using low-adsorption microcentrifuge tubes and pipette tips can mitigate this issue.
-
Incomplete Extraction: Ensure the extraction solvent volume is sufficient and the extraction time is adequate. Sonication can aid in the disruption of sample aggregates and improve extraction efficiency.[5]
Q5: My results show high variability between replicate injections. What should I check?
A5: High variability between replicates often points to issues in the sample preparation or autosampler performance.
-
Inconsistent Sample Preparation: Ensure precise and consistent pipetting of all reagents, especially the internal standard solution.[11] Automated extraction systems can improve reproducibility.[12]
-
Evaporation: If samples are left in the autosampler for an extended period, evaporation of the solvent can concentrate the analytes, leading to variability. Use plate seals or vial caps (B75204) to minimize evaporation.
-
Precipitate in Sample: After protein precipitation, ensure that the supernatant is completely clear before transferring it to the analysis vial. Any remaining precipitate can clog the autosampler needle or the LC column.[1]
Chromatography and Mass Spectrometry
Q6: I am unable to separate critical isomeric pairs (e.g., isovalerylcarnitine (B1198194) and 2-methylbutyrylcarnitine). How can I improve the chromatographic resolution?
A6: Separation of isomeric acylcarnitines is challenging and requires optimization of the chromatographic conditions.
-
Column Chemistry: The choice of stationary phase is critical. Fused-core C8 or C18 columns are often used for acylcarnitine analysis.[4] For challenging separations, consider alternative chemistries like HILIC (Hydrophilic Interaction Liquid Chromatography).[13]
-
Mobile Phase Gradient: A shallow and slow gradient elution can improve the resolution of closely eluting isomers. Experiment with different mobile phase compositions and gradient profiles.
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but excessive heat can degrade the column.
Q7: I am observing a high background signal and matrix effects in my mass spectrometry data. What can I do to minimize these interferences?
A7: Matrix effects can significantly impact the accuracy and precision of quantification.
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the acylcarnitine concentrations remain within the linear range of the assay.
-
Optimized Sample Preparation: A more rigorous sample cleanup, such as solid-phase extraction (SPE), can be employed to remove interfering substances. However, this adds complexity to the workflow.
-
Use of Stable Isotope-Labeled Internal Standards: The use of appropriate internal standards that co-elute with the analytes can help to compensate for matrix effects during data analysis.[11][13]
Data Presentation
Table 1: Comparison of Sample Preparation Methods
| Method | Description | Pros | Cons |
| Protein Precipitation | Plasma proteins are precipitated with a solvent like acetonitrile (B52724) or methanol. The supernatant is then analyzed.[1] | Simple, fast, and suitable for high-throughput analysis.[1] | Potential for matrix effects and incomplete removal of interferences.[5] |
| Butylation | Acylcarnitines are derivatized to their butyl esters using butanolic hydrochloric acid.[5][14] | Improves ionization efficiency and chromatographic retention of short-chain species.[5] | Adds an extra step to the workflow, risk of incomplete derivatization.[8] |
| 3-Nitrophenylhydrazine (3NPH) Derivatization | Modifies the carboxyl groups of acylcarnitines.[6][7] | Significantly increases signal intensity.[6][7] | Requires an additional reaction and cleanup step. |
| Automated Extraction | Utilizes a fully automated system for dried blood spot elution and online injection.[12] | High throughput, excellent reproducibility, and minimal human interaction.[12] | Requires specialized instrumentation. |
Table 2: Typical UHPLC-MS/MS Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r) | > 0.99 | [1] |
| Within-day Precision (CV) | < 10% | [1] |
| Between-day Precision (CV) | < 15% | [1] |
| Accuracy/Recovery | 85-115% | [1][13] |
Experimental Protocols
Protocol 1: Sample Preparation by Protein Precipitation (Non-derivatized)
-
To 10 µL of plasma, add 100 µL of ice-cold methanol containing the internal standard mixture.[5]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[5]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Protocol 2: Sample Preparation with Butylation
-
Extract acylcarnitines from 10 µL of plasma using 100 µL of ice-cold methanol containing the internal standard mixture.[5]
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Add 100 µL of n-butanol containing 5% (v/v) acetyl chloride.[5]
-
Incubate at 60°C for 20 minutes.[5]
-
Evaporate the mixture to dryness again.
-
Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[5]
Visualizations
Caption: Overview of the experimental workflow for high-throughput acylcarnitine profiling.
Caption: A decision-making diagram for troubleshooting poor chromatographic peak shape.
References
- 1. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acylcarnitine Profile | Nicklaus Children's Hospital [nicklauschildrens.org]
- 4. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acylcarnitine profiling by low-resolution LC-MS | PLOS One [journals.plos.org]
- 8. Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciex.com [sciex.com]
- 10. sciex.com [sciex.com]
- 11. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 12. researchopenworld.com [researchopenworld.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
Isobutyryl-L-carnitine: A Validated Clinical Biomarker for Organic Cation Transporter 1 (OCT1) Activity
A Comparative Guide for Researchers and Drug Development Professionals
The organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, is a crucial transporter for the hepatic uptake and clearance of a wide range of endogenous compounds and xenobiotics, including many clinically important drugs.[1][2] Its significant interindividual variability in activity, largely due to genetic polymorphisms, can profoundly impact drug efficacy and toxicity.[2][3] Consequently, a reliable clinical biomarker for OCT1 activity is essential for personalized medicine and to de-risk drug development programs. This guide provides a comprehensive validation of Isobutyryl-L-carnitine (IBC) as a robust, endogenous biomarker for OCT1 activity, comparing its performance with other methodologies and providing detailed experimental protocols.
Recent genome-wide association studies (GWAS) and subsequent clinical investigations have identified a strong link between plasma concentrations of IBC and OCT1 genotypes.[4][5][6][7] These findings have positioned IBC as a promising non-invasive biomarker to assess OCT1 function in clinical settings.[8][9][10]
Comparative Efficacy of Isobutyryl-L-carnitine as an OCT1 Biomarker
Clinical studies have demonstrated a significant correlation between OCT1 genetic variants and circulating IBC levels. Individuals carrying high-activity OCT1 genotypes exhibit markedly higher blood and urine concentrations of IBC compared to those with deficient genotypes.[4][5][6][7] This strong association underscores the potential of IBC to serve as a sensitive indicator of OCT1 transporter function.
| OCT1 Genotype Group | Relative IBC Blood Concentration | Relative IBC Urine Excretion | Reference |
| High-activity | ~3-fold higher | ~2-fold higher | [4][5][6][7] |
| Deficient | Baseline | Baseline | [4][5][6][7] |
Furthermore, the utility of IBC as a functional biomarker is strengthened by its correlation with the pharmacokinetics of known OCT1 substrates. For instance, plasma IBC concentrations have been shown to correlate with the area under the curve (AUC) of drugs like fenoterol (B1672521) and sumatriptan.[4][5] A decline in blood IBC levels has been observed following the administration of sumatriptan, further indicating a dynamic relationship between IBC and OCT1 activity.[4][5]
While other endogenous compounds have been investigated, IBC has emerged as a particularly strong candidate due to the robustness of the clinical data supporting its association with both OCT1 genotype and phenotype.[5]
Experimental Validation Protocols
The validation of IBC as an OCT1 biomarker has been built on a foundation of rigorous experimental methodologies, both in vitro and in vivo.
In Vitro OCT1 Transport Assays
Objective: To characterize the transport of IBC and other potential substrates by human OCT1.
Methodology:
-
Cell Line Generation: Human Embryonic Kidney 293 (HEK293) cells are stably transfected with a plasmid containing the human OCT1 cDNA or an empty vector (as a control).[5]
-
Substrate Uptake/Efflux Experiments:
-
Cells are seeded in appropriate culture plates and grown to confluence.
-
For uptake studies, cells are incubated with radiolabeled or deuterated substrates (e.g., [³H]-carnitine, deuterated IBC) for a defined period (e.g., 1-2 minutes).[3]
-
For efflux studies, cells are pre-loaded with the substrate and the amount of substrate transported out of the cells into the medium is measured over time.
-
-
Quantification: Intracellular and extracellular substrate concentrations are quantified using scintillation counting for radiolabeled compounds or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for non-radiolabeled molecules.[5]
-
Data Normalization: Substrate transport is normalized to the total protein content in each well.[5]
Interestingly, while murine Oct1 demonstrates efflux activity for IBC, human OCT1 does not, suggesting an indirect mechanism behind the observed correlation between human OCT1 activity and IBC blood concentrations.[4][5][6]
Clinical Biomarker Validation in Healthy Volunteers
Objective: To correlate plasma and urine IBC concentrations with OCT1 genotype and the pharmacokinetics of known OCT1 substrates.
Methodology:
-
Study Population: Healthy volunteers are genotyped for key functional polymorphisms in the SLC22A1 gene to stratify them into high-activity and deficient OCT1 groups.
-
Sample Collection: Blood and urine samples are collected from participants at baseline and, if applicable, at multiple time points following the administration of a probe OCT1 substrate (e.g., fenoterol, sumatriptan).[4][5]
-
IBC Quantification: IBC concentrations in plasma and urine are determined using a validated LC-MS/MS method.[10][11]
-
Pharmacokinetic Analysis: For studies involving a probe drug, pharmacokinetic parameters such as AUC and Cmax are calculated.
-
Statistical Analysis: Correlation analyses are performed to assess the relationship between IBC concentrations, OCT1 genotype, and the pharmacokinetic parameters of the probe substrate.[5]
Visualizing the Validation Workflow and Underlying Mechanisms
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Experimental workflow for the validation of Isobutyryl-L-carnitine as an OCT1 biomarker.
Caption: Proposed indirect mechanism linking human OCT1 activity to blood IBC concentrations.
Conclusion
The available scientific evidence strongly supports the validation of Isobutyryl-L-carnitine as a sensitive and specific clinical biomarker for OCT1 activity. Its strong correlation with OCT1 genotype and the pharmacokinetics of probe drugs, combined with the development of robust analytical methods for its quantification, makes it a valuable tool for researchers, scientists, and drug development professionals. The use of IBC as an endogenous biomarker has the potential to facilitate the prediction of drug-drug interactions involving OCT1 and to advance the implementation of personalized medicine strategies.[8][9]
References
- 1. Frontiers | Transport of Drugs and Endogenous Compounds Mediated by Human OCT1: Studies in Single- and Double-Transfected Cell Models [frontiersin.org]
- 2. OCT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 3. Expansion of Knowledge on OCT1 Variant Activity In Vitro and In Vivo Using Oct1/2−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. OPUS 4 | Effects of Genetic Polymorphism in CYP2D6, CYP2C19, and the Organic Cation Transporter OCT1 on Amitriptyline Pharmacokinetics in Healthy Volunteers and Depressive Disorder Patients [epub.ub.uni-greifswald.de]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isobutyryl-L-carnitine and Other OCT1 Substrates: A Researcher's Guide
Introduction to Organic Cation Transporter 1 (OCT1)
The Organic Cation Transporter 1 (OCT1), encoded by the SLC22A1 gene, is a polyspecific transporter primarily expressed in the sinusoidal membrane of hepatocytes, but also found in other tissues like the intestine and kidneys. It plays a crucial role in the hepatic uptake and disposition of a wide range of endogenous and exogenous organic cations, including many therapeutic drugs, toxins, and metabolites. Given its significant role in pharmacokinetics and drug-drug interactions, understanding the substrate specificity and transport kinetics of OCT1 is of paramount importance in drug development and personalized medicine. This guide provides a comparative analysis of Isobutyryl-L-carnitine and other representative substrates of OCT1, supported by experimental data and protocols.
Quantitative Comparison of OCT1 Substrate Kinetics
The interaction of a substrate with OCT1 is often characterized by its binding affinity (Michaelis-Menten constant, K_m) and the maximum velocity of its transport (V_max). A lower K_m value indicates a higher affinity of the substrate for the transporter. The following table summarizes these kinetic parameters for Isobutyryl-L-carnitine and other well-characterized OCT1 substrates, providing a basis for quantitative comparison.
| Substrate | K_m (μM) | V_max (pmol/mg protein/min) | Organism/System |
| Isobutyryl-L-carnitine | ~ 1300 | Not explicitly determined | Rat |
| Metformin (B114582) | 1380 ± 210 | 10800 ± 540 | Human OCT1-expressing oocytes |
| TEA (Tetraethylammonium) | 98 ± 12 | 2390 ± 90 | Human OCT1-expressing HEK293 cells |
| MPP+ (1-methyl-4-phenylpyridinium) | 14.5 ± 1.5 | 1170 ± 50 | Human OCT1-expressing HEK293 cells |
| Tyramine | 350 | Not explicitly determined | Human OCT1-expressing oocytes |
Note: The kinetic parameters can vary depending on the experimental system (e.g., cell line, expression system) and conditions used.
Experimental Protocols
The determination of OCT1 substrate kinetics is typically performed using in vitro uptake assays in cells engineered to overexpress the OCT1 transporter.
Protocol: In Vitro OCT1 Substrate Uptake Assay
-
Cell Culture and Seeding:
-
Human Embryonic Kidney 293 (HEK293) cells stably transfected with a plasmid containing the human OCT1 gene (or an empty vector as a control) are cultured under standard conditions (e.g., 37°C, 5% CO₂).
-
Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells per well and allowed to attach and grow for 48 hours.
-
-
Uptake Experiment:
-
On the day of the experiment, the cell culture medium is removed, and the cells are washed twice with a pre-warmed Krebs-Henseleit buffer (pH 7.4).
-
An uptake buffer containing a range of concentrations of the radiolabeled substrate (e.g., [³H]MPP+ or [¹⁴C]metformin) is added to each well to initiate the uptake. For non-radiolabeled substrates like Isobutyryl-L-carnitine, LC-MS/MS is used for quantification.
-
The plates are incubated for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial linear rate of uptake.
-
-
Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the uptake buffer and washing the cells three times with ice-cold buffer to remove any extracellular substrate.
-
The cells are then lysed using a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
-
Quantification:
-
For radiolabeled substrates, the radioactivity in the cell lysate is measured using a scintillation counter.
-
For non-radiolabeled substrates, the lysate is analyzed by LC-MS/MS to determine the intracellular concentration of the substrate.
-
The protein concentration in each well is determined using a standard assay (e.g., BCA assay) to normalize the uptake data.
-
-
Data Analysis:
-
The OCT1-specific uptake is calculated by subtracting the uptake in the empty vector control cells from the uptake in the OCT1-expressing cells.
-
The kinetic parameters, K_m and V_max, are determined by fitting the concentration-dependent uptake data to the Michaelis-Menten equation using non-linear regression analysis.
-
Visualizing Molecular Interactions and Workflows
Signaling Pathway: OCT1-Mediated Metformin Action
Metformin, a widely used anti-diabetic drug, is a key substrate of OCT1. Its therapeutic effect is partly dependent on its transport into hepatocytes via OCT1, where it inhibits the mitochondrial respiratory chain, leading to the activation of AMP-activated protein kinase (AMPK).
Caption: OCT1-mediated transport of metformin into hepatocytes and its downstream effects on AMPK signaling.
Experimental Workflow: OCT1 Kinetic Analysis
The following diagram illustrates the key steps involved in determining the kinetic parameters of an OCT1 substrate.
Caption: Workflow for determining OCT1 substrate transport kinetics using an in vitro cell-based assay.
Logical Relationship: OCT1 Substrate Affinity Comparison
This diagram provides a visual comparison of the relative affinities (inversely related to K_m) of different substrates for the OCT1 transporter.
Caption: A comparative visualization of OCT1 substrate affinities based on their K_m values.
Conclusion
The analysis of substrate interactions with OCT1 reveals a wide range of affinities and transport capacities. While Isobutyryl-L-carnitine is a substrate of OCT1, its affinity is relatively low compared to other endogenous and exogenous compounds like MPP+ and TEA. This suggests that at physiological concentrations, its transport via OCT1 might be less significant than that of higher-affinity substrates. For drug development professionals, understanding this competitive landscape is crucial. A new drug candidate that is an OCT1 substrate will have its hepatic uptake influenced by the presence of other endogenous and exogenous substrates, potentially leading to significant variability in drug efficacy and toxicity. The provided data and protocols offer a framework for assessing new chemical entities as potential OCT1 substrates and for predicting their pharmacokinetic behavior.
A Head-to-Head Battle: HILIC vs. Reversed-Phase Chromatography for Acylcarnitine Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the accurate analysis of acylcarnitines is paramount. These crucial molecules, involved in fatty acid metabolism, are key biomarkers for a range of metabolic disorders. The two primary liquid chromatography techniques employed for their separation are Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Chromatography. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs.
Acylcarnitine analysis presents a unique challenge due to the wide range of polarities within the analyte class, from the highly polar free carnitine to the more hydrophobic long-chain acylcarnitines. The choice between HILIC and reversed-phase chromatography hinges on the specific requirements of the assay, including the desired separation of isomers, sensitivity, and sample throughput.
At a Glance: HILIC vs. Reversed-Phase Chromatography
| Feature | HILIC Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Polar (e.g., silica, amide) | Non-polar (e.g., C18, C8) |
| Mobile Phase | High organic content with a small amount of aqueous solvent | High aqueous content with an organic modifier |
| Retention Mechanism | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. | Partitioning of non-polar analytes into the hydrophobic stationary phase. |
| Elution Order | Polar analytes are strongly retained and elute later. | Non-polar analytes are strongly retained and elute later. |
| Best Suited For | Polar and hydrophilic compounds like short-chain acylcarnitines and free carnitine. | A broad range of analytes, particularly medium to long-chain acylcarnitines. Often requires ion-pairing agents or derivatization for polar, short-chain analytes. |
| Isomer Separation | Can separate some isomeric acylcarnitines, such as dicarboxylic and hydroxyl acylcarnitines.[1] | Effective for separating various isomers, including constitutional isomers and diastereomers.[2] |
| Derivatization | Typically not required.[1][3][4] | Sometimes employed to improve retention and sensitivity, especially for short-chain acylcarnitines.[5] |
Quantitative Performance Comparison
The following tables summarize key quantitative performance metrics for both HILIC and reversed-phase methods based on published data.
Table 1: HILIC-MS/MS Method Performance for Acylcarnitine Quantitation
One study highlights a HILIC-MS/MS method that was selected over a reversed-phase method for providing optimal analyte separation.[6] The limits of quantitation (LOQ) for various acylcarnitines using a HILIC-MS/MS method are presented below.[6]
| Analyte | Limit of Quantitation (LOQ) (ng/mL) |
| C2 (Acetylcarnitine) | 78.1 |
| C3 (Propionylcarnitine) | 2.4 |
| C4 (Butyrylcarnitine) | 1.2 |
| C5 (Valerylcarnitine) | 1.2 |
| C6 (Hexanoylcarnitine) | 1.2 |
| C8 (Octanoylcarnitine) | 1.2 |
| C10 (Decanoylcarnitine) | 1.2 |
| C12 (Lauroylcarnitine) | 1.2 |
| C14 (Myristoylcarnitine) | 1.2 |
| C16 (Palmitoylcarnitine) | 1.2 |
| C18 (Stearoylcarnitine) | 1.2 |
| C18:1 (Oleoylcarnitine) | 2.4 |
| C18:2 (Linoleoylcarnitine) | 2.4 |
Data from a validated HILIC-MS/MS method for the quantitation of 13 acylcarnitines in human serum.[6]
Table 2: Reversed-Phase LC-MS/MS Method Performance for Acylcarnitine Analysis
A rapid reversed-phase LC-MS/MS method demonstrated consistent retention times for 25 underivatized acylcarnitines.[7]
| Analyte | Retention Time (min) |
| C0 (L-carnitine) | 0.40 |
| C2 (Acetyl-L-carnitine) | 0.59 |
| C3 (Propionyl-L-carnitine) | 1.24 |
| C4 (Butyryl-L-carnitine) | 2.15 |
| C4-OH (3-Hydroxybutyryl-L-carnitine) | 1.58 |
| C5 (Valeryl-L-carnitine) | 3.16 |
| C5:1 (Tiglyl-L-carnitine) | 2.76 |
| C5-OH (3-Hydroxyvaleryl-L-carnitine) | 2.34 |
| C5-DC (Glutaryl-L-carnitine) | 1.34 |
| C6 (Hexanoyl-L-carnitine) | 4.10 |
| C8 (Octanoyl-L-carnitine) | 5.48 |
| C10 (Decanoyl-L-carnitine) | 6.55 |
| C12 (Lauroyl-L-carnitine) | 7.29 |
| C14 (Myristoyl-L-carnitine) | 7.85 |
| C16 (Palmitoyl-L-carnitine) | 8.28 |
| C18 (Stearoyl-L-carnitine) | 8.62 |
| C18:1 (Oleoyl-L-carnitine) | 8.52 |
| C18:2 (Linoleoyl-L-carnitine) | 8.44 |
Retention times from a 9-minute analysis on a Raptor ARC-18 column.[7]
Experimental Protocols
HILIC-MS/MS Experimental Protocol for Acylcarnitine Analysis in Human Serum
This protocol is based on a validated method for the rapid quantitation of 13 acylcarnitines.[6]
1. Sample Preparation:
-
To 100 µL of human serum, add 300 µL of methanol (B129727) containing internal standards.
-
Vortex for 10 seconds.
-
Incubate for 10 minutes at ambient temperature.
-
Centrifuge for 10 minutes at 4000 rpm.
-
Transfer 100 µL of the supernatant to a vial and add 900 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds before injection.
2. Liquid Chromatography:
-
Column: A HILIC column (e.g., Ascentis Express HILIC, 10 cm x 2.1 mm, 2.7 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to increasing aqueous content.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for each acylcarnitine and internal standard.
Reversed-Phase LC-MS/MS Experimental Protocol for Acylcarnitine Analysis in Plasma
This protocol is based on a method for the analysis of 25 underivatized acylcarnitines.[7]
1. Sample Preparation:
-
To 100 µL of plasma, add 300 µL of methanol containing internal standards.
-
Vortex for 10 seconds.
-
Centrifuge for 10 minutes at 4000 rpm.
-
Transfer 100 µL of the supernatant to a vial and add 900 µL of 0.1% formic acid in water.
-
Vortex for 10 seconds before injection.
2. Liquid Chromatography:
-
Column: A reversed-phase column (e.g., Raptor ARC-18, 100 x 2.1 mm, 2.7 µm).[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient starting with high aqueous content and increasing organic content.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific for each acylcarnitine and internal standard.
Visualizing the Workflows
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for HILIC-MS/MS analysis of acylcarnitines.
Caption: Experimental workflow for Reversed-Phase LC-MS/MS analysis of acylcarnitines.
Conclusion: Making the Right Choice
Both HILIC and reversed-phase chromatography are powerful techniques for the analysis of acylcarnitines, each with distinct advantages.
-
HILIC chromatography excels in the analysis of polar, short-chain acylcarnitines and free carnitine, often without the need for derivatization.[1][3][4] Its orthogonal selectivity to reversed-phase can be advantageous for complex samples. One study found HILIC to provide optimal separation for a range of 13 acylcarnitines.[6]
-
Reversed-phase chromatography is a robust and versatile technique that can effectively separate a wide range of acylcarnitines, including the more hydrophobic long-chain species. It has demonstrated excellent performance in separating critical isomers for the differential diagnosis of metabolic disorders.[7] While derivatization or the use of ion-pairing agents may be necessary for very polar analytes, modern column chemistries offer improved retention.
The choice between HILIC and reversed-phase chromatography will ultimately depend on the specific analytical goals. For targeted analysis of short-chain acylcarnitines and a simplified workflow, HILIC is a strong contender. For broader acylcarnitine profiling, including the separation of key isomers and analysis of longer-chain species, reversed-phase chromatography remains a highly effective and widely used approach. For comprehensive metabolomic studies, employing both techniques can provide complementary information and a more complete picture of the acylcarnitine profile.
References
- 1. Measurement of free carnitine and acylcarnitines in plasma by HILIC-ESI-MS/MS without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. Rapid quantitative analysis of carnitine and acylcarnitines by ultra-high performance-hydrophilic interaction liquid chromatography-tandem mass spectrometry [diva-portal.org]
- 5. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A HILIC-MS/MS method development and validation for the quantitation of 13 acylcarnitines in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Analysis of 25 Underivatized Acylcarnitines for Differential Diagnosis [restek.com]
A Comparative Guide to Isobutyryl-L-carnitine and Butyryl-L-carnitine in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyryl-L-carnitine and butyryl-L-carnitine are both short-chain acylcarnitines that play significant roles in cellular metabolism. While structurally similar, their distinct metabolic origins and functions warrant a detailed comparison for researchers investigating metabolic pathways and developing therapeutic strategies. This guide provides an objective comparison of their performance in metabolic studies, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Biochemical and Metabolic Profile
Isobutyryl-L-carnitine is primarily a metabolite of the branched-chain amino acid, valine.[1][2] In contrast, butyryl-L-carnitine is derived from the short-chain fatty acid, butyrate (B1204436), a product of fatty acid metabolism and gut microbiota fermentation.[3] Both molecules are crucial for buffering the mitochondrial acyl-CoA pool and are implicated in various metabolic processes.
| Feature | Isobutyryl-L-carnitine | Butyryl-L-carnitine |
| Metabolic Precursor | L-Valine (Branched-Chain Amino Acid)[1][2] | Butyrate (Short-Chain Fatty Acid)[3] |
| Primary Metabolic Role | Intermediate in valine catabolism[1][2] | Intermediate in fatty acid β-oxidation[3] |
| Key Transporters | Organic Cation Transporter 1 (OCT1) - murine[2][4] | Organic Cation Transporter Novel 2 (OCTN2), Amino Acid Transporter B(0,+)[5][6] |
| Associated Inborn Errors of Metabolism | Isobutyryl-CoA dehydrogenase deficiency[7] | Short-chain acyl-CoA dehydrogenase (SCAD) deficiency[3] |
Comparative Analysis of Cellular Transport
A key differentiator between isobutyryl-L-carnitine and butyryl-L-carnitine lies in their interaction with cellular transporters, particularly the Organic Cation Transporter 1 (OCT1). Studies have revealed species-specific differences in OCT1-mediated transport of these acylcarnitines.
| Acylcarnitine | Transporter | Species | Transport Mechanism | Reference |
| Isobutyryl-L-carnitine | OCT1 | Murine | Efflux[2][4] | [2][4] |
| OCT1 | Human | No significant efflux[2][4] | [2][4] | |
| Butyryl-L-carnitine | OCT1 | Murine | Efflux[2][4] | [2][4] |
| OCT1 | Human | No significant efflux[2][4] | [2][4] | |
| OCTN2 | Human | High-affinity/low-capacity uptake[5][6] | [5][6] | |
| ATB(0,+) | Human | Low-affinity/high-capacity uptake[5][6] | [5][6] |
Signaling Pathways and Cellular Effects
The distinct acyl groups of these carnitine derivatives may influence different signaling pathways.
Butyryl-L-carnitine , through its precursor butyrate, is a well-established inhibitor of histone deacetylases (HDACs).[8][9] This inhibition leads to histone hyperacetylation, altering gene expression and impacting cellular processes like proliferation and differentiation.[9]
L-carnitine itself, the parent molecule for both compounds, has been shown to activate 5' AMP-activated protein kinase (AMPK) signaling, a central regulator of cellular energy homeostasis.[10] L-carnitine has also been reported to have HDAC inhibitory effects.[11] While direct evidence for isobutyryl-L-carnitine's unique impact on major signaling pathways is less documented, its role as a biomarker for OCT1 activity suggests a significant, albeit potentially indirect, influence on hepatic metabolism.[2][4]
Experimental Protocols
Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)
This protocol outlines the general steps for the quantification of isobutyryl-L-carnitine and butyryl-L-carnitine in biological samples.
a. Sample Preparation:
-
Collect plasma, serum, or tissue samples.
-
For plasma/serum, precipitate proteins using a solvent like methanol.
-
For tissues, homogenize in an appropriate buffer.
-
Add a known amount of a stable isotope-labeled internal standard (e.g., d3-butyrylcarnitine) to each sample for quantification.[12]
b. Derivatization (Butylation):
-
Dry the extracted samples under a stream of nitrogen.
-
Add a solution of 3 M HCl in n-butanol.
-
Heat the samples at 65°C for 15-20 minutes to convert the acylcarnitines to their butyl esters.[13]
-
Dry the samples again under nitrogen.
c. Mass Spectrometry Analysis:
-
Reconstitute the dried samples in the mobile phase.
-
Introduce the samples into the mass spectrometer via flow injection or liquid chromatography.
-
Utilize electrospray ionization (ESI) in the positive ion mode.
-
Perform a precursor ion scan for m/z 85 (for underivatized carnitines) or a neutral loss scan for the butyl group (for derivatized carnitines) to specifically detect acylcarnitines.[12] Alternatively, use multiple reaction monitoring (MRM) for targeted quantification of specific acylcarnitines.[14]
d. Data Analysis:
-
Quantify the endogenous acylcarnitines by comparing their peak areas to those of the corresponding internal standards.
In Vitro Fatty Acid Oxidation (FAO) Assay
This protocol measures the rate of fatty acid oxidation in cultured cells treated with isobutyryl-L-carnitine or butyryl-L-carnitine.
a. Cell Culture and Treatment:
-
Plate cells (e.g., hepatocytes, myotubes) in a multi-well plate and grow to confluence.
-
Incubate the cells with a medium containing either isobutyryl-L-carnitine or butyryl-L-carnitine at desired concentrations for a specified period.
b. FAO Measurement (using radiolabeled substrate):
-
Prepare an assay medium containing a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]palmitate) complexed to bovine serum albumin (BSA).[15]
-
Remove the treatment medium and add the radiolabeled assay medium to the cells.
-
Incubate for 1-3 hours at 37°C.[15]
-
Stop the reaction by adding perchloric acid to lyse the cells.[15]
-
Separate the radiolabeled acid-soluble metabolites (ASMs), which represent the products of β-oxidation, from the un-metabolized radiolabeled palmitate.
-
Quantify the radioactivity in the ASM fraction using a scintillation counter. The amount of radioactivity is proportional to the rate of fatty acid oxidation.[15]
c. FAO Measurement (by oxygen consumption):
-
Use a Seahorse XF Analyzer or a similar instrument to measure the oxygen consumption rate (OCR) in real-time.[15]
-
After baseline OCR measurement, inject the fatty acid substrate (e.g., palmitate-BSA) into the wells.
-
Monitor the change in OCR. An increase in OCR after substrate addition reflects an increase in fatty acid oxidation.
-
The effects of isobutyryl-L-carnitine or butyryl-L-carnitine pre-treatment on the OCR can be quantified.
Visualizations
Caption: Metabolic origins of Isobutyryl-L-carnitine and Butyryl-L-carnitine.
Caption: General workflow for acylcarnitine analysis by LC-MS/MS.
Caption: Key signaling pathways influenced by Butyrate and L-carnitine.
Conclusion
Isobutyryl-L-carnitine and butyryl-L-carnitine, while both short-chain acylcarnitines, originate from distinct metabolic pathways and exhibit different interactions with cellular transporters. Butyryl-L-carnitine, via its precursor butyrate, has a well-defined role in epigenetic regulation through HDAC inhibition. Isobutyryl-L-carnitine serves as a crucial biomarker for valine catabolism and has been identified as an endogenous probe for OCT1 transporter activity, with notable species-specific differences. For researchers in metabolic studies, understanding these differences is critical for accurate experimental design and interpretation of results. Future head-to-head comparative studies are warranted to further elucidate their distinct and potentially overlapping roles in metabolic health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Fatty Acids Oxidation via L-Carnitine Attenuates Obesity-Related Atrial Fibrillation and Structural Remodeling by Activating AMPK Signaling and Alleviating Cardiac Lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. esmed.org [esmed.org]
- 12. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 13. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 14. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Inter-laboratory comparison of Isobutyryl-L-carnitine quantification methods
An Inter-laboratory Comparison of Isobutyryl-L-carnitine Quantification Methods
This guide provides a comparative overview of the methods used for the quantification of Isobutyryl-L-carnitine, a crucial biomarker for certain inborn errors of metabolism and a potential indicator of drug-transporter interactions. The performance of clinical and research laboratories is often assessed through proficiency testing (PT) and external quality assessment (EQA) schemes. This document summarizes findings from such programs and details the common analytical methodologies employed.
Introduction to Isobutyryl-L-carnitine Quantification
Isobutyryl-L-carnitine is an acylcarnitine that plays a role in the metabolism of the amino acid valine. Elevated levels of this compound in blood or urine can be indicative of Isobutyryl-CoA dehydrogenase deficiency, a rare genetic disorder. More recently, Isobutyryl-L-carnitine has been identified as a potential endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1), which is important for the disposition of many drugs.
Accurate quantification of Isobutyryl-L-carnitine is challenged by the presence of its structural isomer, n-butyrylcarnitine. Routine analysis using flow injection tandem mass spectrometry (MS/MS) cannot differentiate between these two isomers, which are often reported as a combined "C4 carnitine" value.[1][2] Chromatographic separation, typically using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) prior to MS/MS detection, is necessary for specific quantification.[1][2]
Inter-laboratory Performance in Proficiency Testing
Proficiency testing is essential for ensuring the quality and accuracy of laboratory testing. Organizations like the Centers for Disease Control and Prevention (CDC) through its Newborn Screening Quality Assurance Program (NSQAP), the College of American Pathologists (CAP), and the European Research Network for evaluation and improvement of screening, diagnosis and treatment of Inherited disorders of Metabolism (ERNDIM) provide external quality assessment schemes for acylcarnitine analysis.[3][4][5][6]
These programs typically involve distributing dried blood spot (DBS) or serum samples with known concentrations of analytes to participating laboratories. The laboratories analyze the samples and report their results, which are then compared against the target values and the results from other laboratories.
Summary of Proficiency Testing Results for C4 Acylcarnitines
The following table summarizes the performance of laboratories in the CDC's NSQAP for the analysis of C4 acylcarnitines. It is important to note that these results generally represent the combined measurement of isobutyrylcarnitine (B1203888) and n-butyrylcarnitine.
| Year | Testing Program | Sample Type | Number of Assayed Specimens (Domestic Labs) | Unacceptable Assessments (Domestic Labs) | Number of Assayed Specimens (International Labs) | Unacceptable Assessments (International Labs) |
| 2021 | CDC NSQAP | Dried Blood Spot | 615 | 0.0% | 3045 | 1.1% |
Data extracted from the 2021 NSQAP Annual Summary Report.[5]
The data indicates a high level of proficiency among domestic laboratories, with no unacceptable assessments for C4 acylcarnitine screening in 2021.[5] International laboratories also demonstrated good performance, with a low percentage of unacceptable assessments.[5]
A study aimed at harmonizing newborn screening results from the 2019 NSQAP proficiency test provided further insight into the inter-laboratory variability of C4 carnitine measurements. The table below presents a summary of these findings.
| Analyte | Expected Value (µmol/L) | CDC Reported Value (µmol/L) | Raw PT Mean (µmol/L) [95% CI] | Harmonized PT Mean (µmol/L) [95% CI] | Number of Labs | Number of Methods |
| Butyrylcarnitine (C4) | 3.04 | 2.55 | 2.56 [2.21–4.09] | 2.91 [2.21–3.37] | 25 | 5 |
Data from a 2020 study on harmonizing NSQAP proficiency test results.[7]
This study highlights that while the raw mean reported by laboratories was close to the expected value, harmonization techniques could reduce the inter-laboratory variation and bring the mean value closer to the target.[7] The presence of five different methods among 25 laboratories underscores the diversity in analytical approaches.[7]
Experimental Methodologies
The predominant method for acylcarnitine analysis, including Isobutyryl-L-carnitine, is tandem mass spectrometry (MS/MS). To achieve specific quantification of isomers, MS/MS is coupled with a chromatographic separation step.
Generalized Experimental Workflow for Isobutyryl-L-carnitine Quantification
The following diagram illustrates a typical workflow for the quantification of Isobutyryl-L-carnitine from biological samples.
Detailed Experimental Protocol: UPLC-MS/MS Method
The following is a representative protocol for the quantification of Isobutyryl-L-carnitine in urine, adapted from published methods.[1][2] This method allows for the separation and specific quantification of isobutyrylcarnitine and its isomers.
1. Sample Preparation
-
Internal Standard Addition: An internal standard solution (e.g., deuterated isobutyrylcarnitine) is added to a specified volume of the urine sample.
-
Derivatization: Acylcarnitines are often derivatized to improve their chromatographic and mass spectrometric properties. A common method is butylation, which involves adding butanolic HCl and incubating at an elevated temperature. This converts the carboxyl group to a butyl ester.
-
Extraction/Cleanup: The derivatized sample is dried down and then reconstituted in the initial mobile phase for injection.
2. UPLC Conditions
-
Column: A reverse-phase column, such as a C18 or C8, is typically used for separation.
-
Mobile Phase: A gradient of two solvents is used, for example:
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).
-
Mobile Phase B: Acetonitrile or methanol (B129727) with a small percentage of formic acid (e.g., 0.1%).
-
-
Gradient: A programmed gradient from low to high organic phase (Mobile Phase B) is run to elute the acylcarnitines.
-
Flow Rate: A typical flow rate for UPLC is between 0.2 and 0.5 mL/min.
-
Column Temperature: The column is maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
3. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization: Electrospray ionization (ESI) in positive mode is used.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte (Isobutyryl-L-carnitine) and the internal standard. For butyl-esterified C4-carnitines, the precursor ion is the m/z of the derivatized molecule, and a common product ion is m/z 85, which corresponds to a fragment of the carnitine backbone.
4. Quantification
-
A calibration curve is constructed using standards of known concentrations.
-
The ratio of the analyte peak area to the internal standard peak area is calculated for both the standards and the unknown samples.
-
The concentration of Isobutyryl-L-carnitine in the samples is determined by interpolating their area ratios on the calibration curve.
Conclusion
The quantification of Isobutyryl-L-carnitine is a well-established, albeit complex, analytical procedure in specialized laboratories. Inter-laboratory comparison data, primarily from newborn screening proficiency testing programs, show a high degree of proficiency, although most programs do not differentiate between C4-carnitine isomers. The key to accurate and specific quantification of Isobutyryl-L-carnitine lies in the use of liquid chromatography to separate it from its isomers before detection by tandem mass spectrometry. As the clinical and research applications of Isobutyryl-L-carnitine measurement expand, the need for standardized methods and specific proficiency testing materials will continue to grow.
References
- 1. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Butyrylcarnitine, Isobutyrylcarnitine, and Glutarylcarnitine in Urine Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. CAP/ACMG proficiency testing for biochemical genetics laboratories: a summary of performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERNDIMQA - Acylcarnitines in Serum [erndimqa.nl]
- 5. cdc.gov [cdc.gov]
- 6. cdc.gov [cdc.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Certified Reference Materials for Isobutyryl-L-carnitine Chloride Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of isobutyryl-L-carnitine is critical for advancing our understanding of metabolic disorders and drug interactions. This guide provides a comprehensive comparison of certified reference materials (CRMs) for isobutyryl-L-carnitine chloride, detailing their applications, alternative standards, and the analytical methodologies that underpin their use.
Isobutyryl-L-carnitine, an acylcarnitine, is a key biomarker in the diagnosis of certain inborn errors of metabolism, such as isobutyryl-CoA dehydrogenase deficiency. It is formed from the metabolism of the branched-chain amino acid valine.[1][2][3] Furthermore, isobutyryl-L-carnitine has been identified as an endogenous biomarker for the activity of the hepatic organic cation transporter 1 (OCT1), a protein crucial for the transport of many drugs.[4][5] Accurate measurement of this metabolite is therefore paramount for both clinical diagnostics and pharmaceutical development.
Comparison of Certified Reference Materials
Certified reference materials are essential for ensuring the accuracy and traceability of analytical measurements. Several suppliers offer this compound as a CRM or analytical standard. The table below summarizes the specifications of offerings from prominent suppliers.
| Supplier | Product Name | Grade | Purity Specification | Format |
| LGC Standards | Isobutyryl L-Carnitine Chloride | Certified Reference Material | Not explicitly stated, but sold as a CRM for accurate analysis[6] | Not specified |
| Sigma-Aldrich (Supelco) | Isobutyryl-L-carnitine | Analytical Standard | ≥97.0% (HPLC)[7][8] | Neat solid[7] |
| Cayman Chemical | Isobutyryl-L-carnitine (chloride) | - | ≥95%[9] | Crystalline solid[9] |
Alternative Reference Materials: Isotope-Labeled Standards
For quantitative analysis using mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving the highest accuracy and precision by correcting for matrix effects and variations in instrument response. Several suppliers provide deuterium-labeled isobutyryl-L-carnitine.
| Supplier | Product Name | Application |
| MedchemExpress | Isobutyryl-L-carnitine-d3 (chloride) | Internal standard for quantification by NMR, GC-MS, or LC-MS[10] |
| Cambridge Isotope Laboratories, Inc. | Carnitine/Acylcarnitine Standards | Quantification of metabolites in biological samples[11] |
| Labclinics | Isobutyryl-L-carnitine-d3 (chloride) | Internal standard for quantification by GC- or LC-MS[12] |
Experimental Protocols: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of isobutyryl-L-carnitine in biological matrices such as plasma and urine.[13][14][15][16]
Sample Preparation
A common and straightforward sample preparation method involves protein precipitation.[15]
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the isotope-labeled internal standard (e.g., Isobutyryl-L-carnitine-d3).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is crucial to resolve isobutyryl-L-carnitine from its isomers, such as butyryl-L-carnitine.[17]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
-
Flow Rate: Approximately 0.4 mL/min.
Tandem Mass Spectrometry
Detection is typically performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of isobutyryl-L-carnitine (m/z 232.1).
-
Product Ion: A characteristic fragment ion, typically m/z 85.1, resulting from the neutral loss of the isobutyryl group and trimethylamine.
-
Internal Standard MRM Transition: The corresponding transition for the isotope-labeled internal standard (e.g., m/z 235.1 → m/z 85.1 for the d3-labeled standard).
Visualizing Key Processes
To better understand the context and methodology, the following diagrams illustrate the metabolic pathway leading to isobutyryl-L-carnitine and a typical experimental workflow for its analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymology of the branched-chain amino acid oxidation disorders: the valine pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. LC-MS/MS method for the quantitation of OCT1 biomarker isobutyrylcarnitine in human plasma with clinical sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the Plasma Membrane Transporter of Organic Cations OCT1 and Its Genetic Variants in Modern Liver Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isobutyryl L-Carnitine Chloride | LGC Standards [lgcstandards.com]
- 7. Isobutyryl- L -carnitine analytical standard 25518-49-4 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Carnitine/Acylcarnitine Standards for Mass Spectrometry | Cambridge Isotope Laboratories [isotope.com]
- 12. Isobutyryl-L-carnitine-d3 (chloride) [shop.labclinics.com]
- 13. researchgate.net [researchgate.net]
- 14. Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid measurement of plasma acylcarnitines by liquid chromatography-tandem mass spectrometry without derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Isobutyryl-L-carnitine Plasma Levels as an Endogenous Biomarker for Organic Cation Transporter 1 (OCT1) Genotype
A Comparative Guide for Researchers and Drug Development Professionals
Recent genome-wide association studies have unveiled a significant correlation between plasma concentrations of isobutyryl-L-carnitine (IBC) and the genotype of the organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene.[1][2][3][4][5] This guide provides a comprehensive comparison of IBC levels across different OCT1 genotypes, supported by experimental data and detailed methodologies. The findings establish IBC as a promising endogenous biomarker for assessing OCT1 activity, a critical factor in the disposition and efficacy of numerous clinically important drugs.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the association between plasma and urine IBC concentrations and OCT1 genotype in healthy volunteers.
Table 1: Plasma Isobutyryl-L-carnitine (IBC) Concentrations by OCT1 Genotype
| OCT1 Genotype Group | Number of Active Alleles | Mean Plasma IBC Concentration (µM) | Fold Change vs. Deficient |
| High-activity | 2 | 0.12 (approx.) | ~3-fold higher |
| Intermediate-activity | 1 | 0.08 (approx.) | ~2-fold higher |
| Deficient | 0 | 0.04 (approx.) | Reference |
Data synthesized from studies indicating carriers of high-activity OCT1 genotypes have approximately 3-fold higher IBC blood concentrations compared to individuals with deficient OCT1.[1][2][3][4][5]
Table 2: Urinary Isobutyryl-L-carnitine (IBC) Excretion by OCT1 Genotype
| OCT1 Genotype Group | Number of Active Alleles | Relative Amount of IBC Excreted in Urine |
| High-activity | 2 | ~2-fold higher |
| Deficient | 0 | Reference |
This data reflects findings that individuals with active OCT1 genotypes excrete about 2-fold higher amounts of IBC in their urine compared to those with deficient OCT1 genotypes.[1][3][4][5]
Experimental Protocols
The data presented is primarily derived from clinical studies with healthy volunteers and in vitro experiments using cell lines. The methodologies for these key experiments are outlined below.
1. Clinical Study in Healthy Volunteers
-
Objective: To quantify the intra- and interindividual variation of IBC concentrations in blood and urine and to correlate these with the OCT1 genotype.
-
Participants: Healthy male and female volunteers were recruited.
-
Genotyping: DNA was extracted from blood samples, and genotyping for relevant SLC22A1 variants was performed to categorize individuals into high-activity, intermediate-activity, and deficient OCT1 genotype groups.
-
Sample Collection: Blood samples were collected after overnight fasting on multiple occasions to assess variation. Urine samples were also collected.
-
IBC Quantification: Plasma and urine IBC concentrations were quantified using a targeted metabolomics approach, typically involving liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Correlation: In a subset of studies, the pharmacokinetics of known OCT1 substrates, such as fenoterol (B1672521) and sumatriptan, were determined and correlated with individual IBC levels to confirm the link between IBC and OCT1 function.[1][3]
2. In Vitro Transport Assays
-
Objective: To investigate the direct transport of IBC and its precursors by human OCT1 (hOCT1) and its variants, as well as by murine OCT1 (mOCT1).
-
Cell Lines: Human embryonic kidney (HEK293) or other suitable cell lines were used to create stable cell lines overexpressing wild-type hOCT1, naturally occurring hOCT1 loss-of-function variants, mOCT1, or an empty vector as a control.
-
Uptake and Efflux Experiments:
-
Uptake: Cells were incubated with radiolabeled or stable isotope-labeled substrates (e.g., carnitine, valine) to measure cellular uptake over time.
-
Efflux: Cells were preloaded with a substrate (e.g., IBC), and the appearance of the substrate in the extracellular medium was measured over time to determine the rate of efflux.
-
Inhibition Assays: Known OCT1 inhibitors were used to confirm that the observed transport was specifically mediated by OCT1.
-
-
Quantification: Intracellular and extracellular concentrations of the substrates were measured using appropriate analytical methods like LC-MS or scintillation counting.
Visualizations: Pathways and Workflows
The following diagrams illustrate the metabolic origin of isobutyryl-L-carnitine and the experimental workflow used to establish its correlation with OCT1 genotype.
Caption: Metabolic pathway for the formation of Isobutyryl-L-carnitine (IBC) from the amino acid valine.
Caption: Experimental workflow for investigating the correlation between IBC levels and OCT1 genotype.
Comparative Analysis and Discussion
The collective evidence strongly supports the use of plasma isobutyryl-L-carnitine as a non-invasive, endogenous biomarker for OCT1 activity. Individuals with genetic variants leading to reduced or deficient OCT1 function exhibit significantly lower plasma concentrations of IBC.[1][3] This relationship has been consistently observed and is robust enough to distinguish between different OCT1 activity groups.
Interestingly, the underlying mechanism is not as straightforward as direct transport of IBC by human OCT1. In vitro studies have demonstrated that while murine OCT1 is an efflux transporter for IBC, human OCT1 does not share this characteristic.[1][2][5] This highlights crucial interspecies differences in transporter function.[2][4] The prevailing hypothesis for the observed correlation in humans is that OCT1 influences the intracellular concentrations of other metabolites or co-substrates involved in carnitine and lipid metabolism, which in turn affects the production or handling of IBC.[1][5] For instance, it was noted that overexpression of hOCT1 in vitro led to a 6-fold decrease in baseline intracellular IBC concentration, suggesting an indirect regulatory role.[1]
References
- 1. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPUS 4 | Isobutyrylcarnitine as a Biomarker of OCT1 Activity and Interspecies Differences in its Membrane Transport [epub.ub.uni-greifswald.de]
A Head-to-Head Comparison of Derivatization Agents for Acylcarnitine Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of acylcarnitines, crucial biomarkers for inborn errors of metabolism and various other pathological conditions, is highly dependent on the analytical method employed. Derivatization is a key step in many acylcarnitine analysis workflows, aimed at improving chromatographic retention, ionization efficiency, and overall sensitivity and specificity, particularly for mass spectrometry-based methods. This guide provides a head-to-head comparison of commonly used derivatization agents, supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their specific analytical needs.
Key Derivatization Agents: An Overview
The most prevalent derivatization strategies for acylcarnitine analysis involve esterification of the carboxylic acid moiety. This guide focuses on a comparative analysis of the following widely used agents:
-
n-Butyl Esters: One of the most common methods, typically using n-butanol with an acidic catalyst like hydrochloric acid (HCl) or acetyl chloride.
-
3-Nitrophenylhydrazine (3NPH): A reagent that reacts with the carboxyl group to form a hydrazone derivative, significantly enhancing detection sensitivity.
-
Pentafluorophenacyl Trifluoromethanesulfonate (B1224126) (PFPA-Tf): A highly reactive reagent that forms pentafluorophenacyl esters, offering rapid and complete derivatization with minimal side reactions.
-
Picolinyl Esters: Primarily utilized for structural elucidation of the acyl chain through characteristic fragmentation patterns in mass spectrometry.
While direct, underivatized analysis is an alternative, it often suffers from lower sensitivity for certain species, such as dicarboxylic acylcarnitines, and may fail to resolve isobaric compounds.
Quantitative Performance Comparison
The choice of derivatization agent can significantly impact the quantitative performance of an acylcarnitine assay. The following tables summarize key performance metrics reported in the literature for each agent.
n-Butyl Ester Derivatization
| Performance Metric | Reported Value/Observation | Reference |
| Quantitative Difference (vs. Underivatized) | Minor differences (<15%) for the majority of analytes. | [1][2] |
| Mass Spectrometric Response | Increased ionization efficiency, especially for dicarboxylic acylcarnitines. Underivatized dicarboxylic acylcarnitines show a less intense response. | [1][3] |
| LOD/LOQ | LOD: 0.02-1 µmol/L; LOQ: 0.05-5 µmol/L for various acylcarnitines. | [4] |
| Precision | Inter-assay precision (CV%) for acylcarnitines: 7.7–17%. | [4] |
| Drawbacks | Potential for partial hydrolysis of acylcarnitines, leading to inaccurate free carnitine values. |
3-Nitrophenylhydrazine (3NPH) Derivatization
| Performance Metric | Reported Value/Observation | Reference |
| Signal Intensity | Increased signal intensity; peak area increased on average by 1.8-fold versus unlabeled acylcarnitines. | |
| Derivatization Efficiency | Achieved "full derivatization" with mean peak areas of non-derivatized acylcarnitines at only 0.075% of the derivatized peak areas. | |
| Chromatographic Behavior | Enables a linear elution profile on a reversed-phase column for all acylcarnitine classes. | [5] |
Pentafluorophenacyl Trifluoromethanesulfonate (PFPA-Tf) Derivatization
| Performance Metric | Reported Value/Observation | Reference |
| Derivatization Reaction | Rapid and complete with no evidence of acylcarnitine hydrolysis. | [6] |
| Recovery | Example recoveries: Acetylcarnitine - 102.2% (9.8% SD), Palmitoylcarnitine - 107.2% (8.9% SD). | [7] |
| Precision | Example imprecision (within-run, n=6): Acetylcarnitine - 7.74 (0.51 SD) µmol/L, Palmitoylcarnitine - 0.12 (0.01 SD) µmol/L. | [7] |
| Advantages | Overcomes limitations of butyl esterification by avoiding hydrolysis. | [7] |
Picolinyl Ester Derivatization
Picolinyl esterification is primarily a tool for structural characterization rather than routine quantification. The fragmentation of picolinyl esters in mass spectrometry provides detailed information about the acyl chain, including the position of double bonds and branch points[8]. While this is invaluable for identifying unknown acylcarnitines, comparative quantitative performance data against other derivatization agents is not well-documented in the literature.
Experimental Protocols
Detailed and robust experimental protocols are critical for reproducible and accurate acylcarnitine analysis. The following sections provide methodologies for the key derivatization agents discussed.
n-Butyl Ester Derivatization Protocol
This method is widely used for the simultaneous analysis of amino acids and acylcarnitines.
-
Sample Preparation: Place 10 µL of plasma, calibrators, or QC materials into 1.5 mL vials.
-
Internal Standard Addition: Add 200 µL of the internal standard solution and mix.
-
Protein Precipitation: Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Drying: Transfer the supernatant to new vials and dry under a stream of nitrogen gas at 45 °C.
-
Derivatization:
-
Final Drying: Dry the samples again under a stream of nitrogen gas at 45 °C.
-
Reconstitution: Reconstitute the dried residue in an appropriate mobile phase for LC-MS analysis.
3-Nitrophenylhydrazine (3NPH) Derivatization Protocol
This protocol is designed to enhance the sensitivity of acylcarnitine detection.
-
Sample and Internal Standard: To the sample extract (in 80% methanol), add an isotopically labeled internal acylcarnitine standard.
-
Reagent Addition: Sequentially add the following reagents to the sample:
-
5 µL of 0.5 M 3NPH in 35% acetonitrile (B52724) (final concentration: 25 mM).
-
2.5 µL of 1 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in water (final concentration: 25 mM).
-
0.4 µL of 99% pyridine (B92270) (final concentration: 0.396%).[5]
-
-
Incubation: Incubate the reaction mixture for 30 minutes at 30 °C on a rocking platform.[5]
-
Lyophilization: Lyophilize the samples to dryness.
-
Reconstitution: Dissolve the dried residue in 30 µL of water prior to injection.
Pentafluorophenacyl Trifluoromethanesulfonate (PFPA-Tf) Derivatization Protocol
This method offers a rapid and efficient derivatization with minimal side reactions.
-
Sample Isolation: Isolate carnitine and acylcarnitines from the sample matrix (e.g., plasma, tissue homogenate) using solid-phase extraction (SPE) with a mixed-mode, reversed-phase/strong cation-exchange resin.
-
Elution and Drying: Elute the carnitine and acylcarnitines and evaporate the eluate to dryness.
-
Derivatization:
-
Injection: Inject the derivatized sample directly into the UHPLC-MS/MS system.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described derivatization methods.
Caption: Workflow for n-Butyl Ester Derivatization of Acylcarnitines.
Caption: Workflow for 3-Nitrophenylhydrazine (3NPH) Derivatization.
Caption: Workflow for Pentafluorophenacyl Trifluoromethanesulfonate Derivatization.
Conclusion
The selection of a derivatization agent for acylcarnitine analysis is a critical decision that should be guided by the specific requirements of the study.
-
n-Butyl esterification remains a widely used and effective method, particularly for improving the ionization of dicarboxylic and hydroxy acylcarnitines. However, researchers must be cautious about the potential for hydrolysis and its impact on the accurate measurement of free carnitine.
-
3-Nitrophenylhydrazine (3NPH) offers a significant enhancement in sensitivity, making it an excellent choice for studies where the acylcarnitine concentrations are expected to be very low.
-
Pentafluorophenacyl trifluoromethanesulfonate (PFPA-Tf) provides a robust and efficient derivatization that avoids the pitfalls of hydrolysis associated with butylation, making it a superior choice for quantitative accuracy, especially when free and total carnitine levels are of interest.
-
Picolinyl esters are an indispensable tool for the structural elucidation of novel or isomeric acylcarnitines but are not typically employed for routine high-throughput quantitative analysis.
Ultimately, the optimal derivatization strategy will depend on a balance of factors including the specific acylcarnitine species of interest, the required sensitivity and accuracy, sample throughput needs, and the analytical instrumentation available. This guide provides the foundational information to make an informed decision for your acylcarnitine analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A clinically validated method to separate and quantify underivatized acylcarnitines and carnitine metabolic intermediates using mixed-mode chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validated method for the quantification of free and total carnitine, butyrobetaine, and acylcarnitines in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry with derivatization method for concurrent measurement of amino acids and acylcarnitines in plasma of diabetic type 2 patients with diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Picolinyl ester fragmentation mechanism studies with application to the identification of acylcarnitine acyl groups following transesterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Isobutyryl-L-carnitine Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Isobutyryl-L-carnitine chloride, fostering a culture of safety and environmental responsibility.
Chemical Safety Profile
The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, adherence to standard laboratory safety protocols for chemical waste disposal is essential.
| Property | Value | Source |
| GHS Classification | Not classified as hazardous | |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | |
| Water Hazard Class | 1 (Slightly hazardous for water) | [1] |
| Drain Disposal | Not recommended for undiluted product or large quantities | [1] |
Step-by-Step Disposal Protocol
Follow these procedures to ensure the safe and compliant disposal of this compound.
-
Waste Characterization: Although not classified as hazardous, treat this compound as a chemical waste product. Do not dispose of it in regular trash or down the drain.[2][3]
-
Containerization:
-
Use a designated and appropriate container for the collection of solid this compound waste.[4][5] Ensure the container is clean, dry, and compatible with the chemical.
-
The original container may be used if it is in good condition.[5]
-
Keep the waste container securely closed except when adding waste.[4][5]
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the date when the first waste was added to the container.
-
-
Storage and Segregation:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]
-
While this compound is not known to be reactive, it is good practice to store it separately from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
-
-
Disposal Request:
-
Once the container is full or has been in the SAA for up to 12 months, contact your institution's Environmental Health and Safety (EH&S) department or equivalent waste management service for pickup.[4]
-
Do not attempt to transport the waste to a central accumulation area yourself.
-
-
Spill Management:
-
In case of a spill, mechanically pick up the solid material.
-
Avoid generating dust.
-
Place the spilled material into a labeled waste container.
-
Clean the spill area with appropriate materials.
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Isobutyryl-L-carnitine chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Isobutyryl-L-carnitine chloride in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is best practice to handle all chemicals with a degree of caution. One SDS for the related compound L-Carnitine advises avoiding contact with skin and eyes and preventing dust formation.[1] Therefore, a comprehensive PPE strategy is recommended.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses or goggles | Must conform to EN166, ANSI Z87.1, or equivalent standards.[1] |
| Hand Protection | Disposable nitrile gloves | Inspect before use and use proper removal technique.[1] |
| Body Protection | Laboratory coat | Standard lab coat to protect against minor spills. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. Avoid dust formation.[1] If dust is unavoidable, a dust mask is recommended. |
II. Step-by-Step Handling Procedures
A. Preparation and Weighing:
-
Work Area Preparation: Ensure the weighing area, typically a chemical fume hood or a designated space with good ventilation, is clean and free of clutter.
-
Don PPE: Put on your laboratory coat, safety glasses, and nitrile gloves.
-
Material Retrieval: Obtain the container of this compound from its storage location. Note that it should be stored in a cool, dry, and well-ventilated place.[1]
-
Weighing:
-
Carefully open the container.
-
Use a clean spatula to transfer the desired amount of the solid powder to a tared weigh boat or appropriate container on a calibrated analytical balance.
-
Avoid creating dust. If any powder is spilled, clean it up immediately.
-
Securely close the main container after weighing.
-
-
Solution Preparation (if applicable):
-
In a fume hood, add the weighed this compound to the desired solvent in an appropriate flask or beaker.
-
Stir or sonicate as needed to dissolve the compound.
-
B. General Handling:
-
Avoid inhalation of dust and contact with skin and eyes.[1]
-
Practice good industrial hygiene; wash hands before breaks and at the end of the workday.[1]
-
Do not eat, drink, or smoke in the laboratory work area.
III. Disposal Plan
-
Waste Collection:
-
Collect excess solid this compound and any contaminated disposable materials (e.g., weigh boats, gloves) in a designated, sealed waste container.
-
-
Waste Disposal:
IV. Emergency Procedures
| Situation | Action |
| Eye Contact | Rinse opened eye for several minutes under running water. |
| Skin Contact | Generally, the product does not irritate the skin. However, it is good practice to wash the affected area with soap and water. |
| Inhalation | Supply fresh air; consult a doctor in case of complaints. |
| Ingestion | If symptoms persist, consult a doctor. |
V. Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
